Product packaging for GSK137647A(Cat. No.:)

GSK137647A

Cat. No.: B1672352
M. Wt: 305.4 g/mol
InChI Key: FQUAFMNPXPXOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GPR120 (Free Fatty Acid Receptor 4;  FFAR4) is a G protein-coupled receptor expressed in intestine, adipocytes, and pro-inflammatory macrophages that is activated by long chain free fatty acids. GSK137647A is a diarylsulfonamide that acts as a selective agonist of GPR120 (EC50s = 0.5, 0.63, and 0.79 µM for human, mouse, and rat receptors, respectively). It is selective for GPR120 over a panel of 61 other targets, including other FFARs. Like the natural GPR120 ligand linoleic acid, this compound dose-dependently stimulates insulin secretion by mouse insulinoma MIN6 cells under high glucose conditions. It also modestly stimulates the production of glucagon-like peptide-1 in taste bud cells and human intestinal NCI-H716 cells.>This compound is an agonist of the free fatty acid receptor 4 (FFA4/GPR120) with pEC50s = 6.3, 6.2, and 6.1 at human, mouse, and rat receptors, respectively. This compound is selective for GPR120 over a panel of 61 other targets, including other FFARs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO3S B1672352 GSK137647A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUAFMNPXPXOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK137647A: A Selective FFAR4 Agonist for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

GSK137647A is a potent and highly selective synthetic agonist for Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). As a non-carboxylic acid agonist, it represents a valuable chemical tool for elucidating the physiological roles of FFAR4 and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key signaling pathways, and detailed protocols for its use in various in vitro and in vivo experimental models.

Introduction

Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor that is activated by long-chain fatty acids, particularly omega-3 fatty acids. It is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine cells, and plays a crucial role in regulating glucose homeostasis, insulin sensitivity, and inflammation.[1] The discovery of selective FFAR4 agonists like this compound has been instrumental in advancing our understanding of these processes. This compound, a diarylsulfonamide derivative, offers high selectivity for FFAR4 over other free fatty acid receptors, making it an ideal probe for studying FFAR4-mediated effects.[2] This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for their investigations.

Chemical and Pharmacological Properties

This compound, with the IUPAC name 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide, is a non-carboxylic acid agonist of FFAR4.[3] Its chemical structure is distinct from the endogenous fatty acid ligands of the receptor.

Table 1: Quantitative Pharmacological Data for this compound

ParameterSpeciesAssay TypeValueReference(s)
pEC50 HumanCalcium Mobilization6.3[3]
MouseCalcium Mobilization6.2[3]
RatCalcium Mobilization6.1
EC50 HumanCalcium Mobilization~500 nM
Selectivity HumanCalcium Mobilization>100-fold vs FFAR1, FFAR2, FFAR3

Mechanism of Action and Signaling Pathways

Activation of FFAR4 by this compound initiates downstream signaling through two primary pathways: the canonical Gαq/11 pathway and the non-canonical β-arrestin pathway.

Gαq/11 Signaling Pathway

Upon agonist binding, FFAR4 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various physiological responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1) and insulin.

Gq_signaling This compound This compound FFAR4 FFAR4 (GPR120) This compound->FFAR4 Binds Gq11 Gαq/11 FFAR4->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., GLP-1/Insulin Secretion) Ca_release->Cellular_Response Triggers

Figure 1: FFAR4 Gαq/11 Signaling Pathway.

β-Arrestin Signaling Pathway

The β-arrestin pathway is primarily associated with the anti-inflammatory effects of FFAR4 activation. Following agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction leads to the internalization of the receptor and initiates a distinct signaling cascade. Notably, the FFAR4/β-arrestin complex can interact with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling pathways such as NF-κB and JNK.

beta_arrestin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound FFAR4 FFAR4 This compound->FFAR4 Binds GRK GRK FFAR4->GRK Activates P_FFAR4 P-FFAR4 GRK->FFAR4 Phosphorylates beta_arrestin_cyto β-Arrestin P_FFAR4->beta_arrestin_cyto Recruits Internalization Internalization beta_arrestin_cyto->Internalization Mediates FFAR4_arrestin_complex FFAR4/β-Arrestin Complex Internalization->FFAR4_arrestin_complex TAK1_TAB1 TAK1/TAB1 Complex FFAR4_arrestin_complex->TAK1_TAB1 Sequesters TAB1 from Anti_inflammatory Anti-inflammatory Effects FFAR4_arrestin_complex->Anti_inflammatory Leads to Inflammation Pro-inflammatory Signaling (NF-κB, JNK) TAK1_TAB1->Inflammation Activates

Figure 2: FFAR4 β-Arrestin Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Assays

This assay measures the increase in intracellular calcium following FFAR4 activation.

  • Cell Line: CHO or HEK293 cells stably expressing human FFAR4.

  • Reagents:

    • Culture medium (e.g., DMEM/F12) with 10% FBS.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

    • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).

    • This compound stock solution in DMSO.

  • Protocol:

    • Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

    • Prepare the calcium dye loading solution according to the manufacturer's instructions.

    • Remove culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

    • Prepare serial dilutions of this compound in assay buffer.

    • Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add the this compound dilutions to the wells and immediately measure the fluorescence intensity over time.

    • Calculate the EC50 value from the dose-response curve.

calcium_mobilization_workflow Start Start Seed_Cells Seed FFAR4-expressing cells in microplate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Load_Dye Load cells with calcium-sensitive dye Incubate1->Load_Dye Incubate2 Incubate at 37°C Load_Dye->Incubate2 Measure_Baseline Measure baseline fluorescence Incubate2->Measure_Baseline Add_Agonist Add this compound serial dilutions Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence kinetics Add_Agonist->Measure_Response Analyze Analyze data and calculate EC50 Measure_Response->Analyze End End Analyze->End

Figure 3: Calcium Mobilization Assay Workflow.

This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor.

  • Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

  • Cell Line: A cell line engineered to co-express FFAR4 and a tagged β-arrestin.

  • Protocol (based on PathHunter):

    • Seed the engineered cells in a white, solid-bottom microplate.

    • Incubate for 24-48 hours.

    • Prepare serial dilutions of this compound.

    • Add the agonist dilutions to the cells and incubate for 60-90 minutes at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

    • Measure the chemiluminescent signal using a luminometer.

    • Determine the EC50 value from the dose-response curve.

This assay measures the amount of GLP-1 released from enteroendocrine L-cells.

  • Cell Line: Human NCI-H716 cells.

  • Protocol:

    • Seed NCI-H716 cells in a 24-well plate.

    • Allow cells to differentiate for 48-72 hours.

    • Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer.

    • Incubate the cells with KRB buffer containing various concentrations of this compound for 2 hours at 37°C.

    • Collect the supernatant.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

This assay quantifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

  • Cell Line: Murine MIN6 insulinoma cells.

  • Protocol:

    • Seed MIN6 cells in a 12-well plate.

    • Pre-incubate the cells in a low-glucose (e.g., 1.67 mM) Krebs-Ringer buffer for 1-2 hours.

    • Replace the buffer with fresh low-glucose buffer (basal) or high-glucose buffer (e.g., 16.7 mM) containing different concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

    • Collect the supernatant.

    • Measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.

This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages.

  • Cell Line: Murine RAW264.7 macrophages.

  • Protocol:

    • Seed RAW264.7 cells in a 12- or 24-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 16-24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of this compound in the context of inflammatory bowel disease (IBD).

  • Model Induction: Colitis can be induced by the administration of dextran sulfate sodium (DSS) in drinking water or by intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Dosing: this compound is typically administered intraperitoneally (i.p.) at a dose of 1 mg/kg, once or twice daily.

  • Protocol (DSS-induced colitis):

    • Provide mice with drinking water containing 3-5% DSS for 5-7 days to induce colitis.

    • Administer this compound or vehicle control daily, starting from the induction of colitis or as a therapeutic intervention.

    • Monitor disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding.

    • At the end of the study, sacrifice the animals and collect the colon.

    • Measure colon length and weight, and assess macroscopic damage.

    • Perform histological analysis of colon tissue sections.

    • Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the diverse biological functions of FFAR4. Its ability to potently activate FFAR4 signaling pathways provides a means to explore the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes, obesity, and inflammatory disorders. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs and further unravel the complexities of FFAR4 biology.

References

The Anti-inflammatory Potential of GSK137647A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK137647A is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This receptor has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and development of FFA4 agonists as a novel class of anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of a wide range of diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and metabolic disorders. Free Fatty Acid Receptor 4 (FFA4) is a G protein-coupled receptor that is highly expressed in adipose tissue, macrophages, and intestinal L-cells. Its activation by long-chain fatty acids has been shown to mediate potent anti-inflammatory effects. This compound is a synthetic, non-carboxylic acid agonist of FFA4, demonstrating high selectivity and potency. This document serves as a comprehensive resource on the anti-inflammatory properties of this compound.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemSpeciesParameterValueReference
FFA4 Receptor ActivationRecombinant cellsHumanpEC506.3[1][2][3][4][5]
MousepEC506.2
RatpEC506.1
Nitric Oxide (NO) ProductionMacrophagesNot SpecifiedInhibitionReduction at 50 µM
Interleukin-6 (IL-6) SecretionCaco-2 cellsHumanAlleviation of inflammatory stimuli30 µM (12 hours)

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

Animal ModelDiseaseSpeciesDosing RegimenKey FindingsReference
TNBS-induced colitisInflammatory Bowel DiseaseMouse (C57BL/6)1 mg/kg, i.p., twice daily for 7 daysAlleviated colitis
DSS-induced colitisInflammatory Bowel DiseaseMouse (C57BL/6)1 mg/kg, i.p., twice daily for 7 daysAlleviated colitis, reversed colonic injury, restored intestinal permeability

Core Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of FFA4, which subsequently engages two main signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.

FFA4_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFA4 FFA4/GPR120 Receptor This compound->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates BetaArrestin2 β-arrestin-2 FFA4->BetaArrestin2 recruits PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC TAB1 TAB1 BetaArrestin2->TAB1 binds TAK1 TAK1 TAB1->TAK1 inhibits IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inflammatory_Genes Inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes activates

Figure 1: FFA4 signaling pathways activated by this compound.

Activation of the Gαq/11 pathway leads to the release of intracellular calcium and activation of Protein Kinase C (PKC). The β-arrestin-2 pathway is crucial for the anti-inflammatory effects. Upon FFA4 activation, β-arrestin-2 is recruited and binds to TAK1-binding protein 1 (TAB1), which in turn inhibits the activity of Transforming growth factor-β-activated kinase 1 (TAK1). This inhibition prevents the downstream activation of the IKK complex and JNK, ultimately leading to the suppression of the NF-κB signaling pathway, a master regulator of inflammatory gene transcription.

Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol is designed to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow A 1. Seed macrophages (e.g., RAW 264.7) in 96-well plates B 2. Pre-treat cells with various concentrations of this compound A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Measure nitrite concentration using Griess Reagent E->F G 7. Determine IC50 value F->G

Figure 2: Workflow for Nitric Oxide Production Assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard

  • 96-well microplates

Procedure:

  • Seed macrophages into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL).

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a sodium nitrite standard curve.

This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from intestinal epithelial cells.

Materials:

  • Caco-2 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Inflammatory stimulus (e.g., IL-1β or TNF-α)

  • Human IL-6 ELISA kit

  • 24-well plates

Procedure:

  • Seed Caco-2 cells into a 24-well plate and grow to confluence.

  • Treat the cells with this compound (e.g., 30 µM) for a specified period (e.g., 12 hours) in the presence of an inflammatory stimulus (e.g., IL-1β).

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.

In Vivo Models of Inflammatory Bowel Disease

This model mimics Crohn's disease and is used to evaluate the therapeutic efficacy of this compound in a Th1-mediated inflammatory setting.

TNBS_Colitis_Protocol A 1. Anesthetize mice (e.g., C57BL/6) B 2. Intrarectally administer TNBS in 50% ethanol A->B C 3. Administer this compound (e.g., 1 mg/kg, i.p.) twice daily for 7 days B->C D 4. Monitor body weight, stool consistency, and rectal bleeding daily C->D E 5. Sacrifice mice on day 8 D->E F 6. Excise colon and measure length and weight E->F G 7. Histological analysis of colon sections (H&E staining) F->G H 8. Myeloperoxidase (MPO) assay on colon tissue for neutrophil infiltration F->H

Figure 3: Experimental workflow for the TNBS-induced colitis model.

Procedure:

  • Anesthetize C57BL/6 mice.

  • Slowly instill 100 µL of TNBS (2.5 mg) in 50% ethanol intrarectally using a catheter.

  • Administer this compound (1 mg/kg) or vehicle intraperitoneally twice daily for 7 days, starting on the day of TNBS administration.

  • Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the feces.

  • On day 8, euthanize the mice and collect the colons.

  • Measure the colon length and weight.

  • Fix a segment of the colon in 10% buffered formalin for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

  • Homogenize another segment of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

This model resembles human ulcerative colitis and is characterized by damage to the colonic epithelium.

Procedure:

  • Provide mice (e.g., C57BL/6) with drinking water containing 2-3% (w/v) DSS for 7 consecutive days to induce acute colitis.

  • Administer this compound (1 mg/kg) or vehicle intraperitoneally twice daily for the duration of the DSS treatment.

  • Monitor the mice daily for clinical signs of colitis as described in the TNBS model.

  • On day 8, euthanize the mice and perform the same analyses as in the TNBS model (colon length and weight, histology, MPO assay).

  • To assess intestinal permeability, fluorescein isothiocyanate-dextran (FITC-dextran) can be administered by oral gavage 4 hours before sacrifice, followed by measurement of FITC-dextran levels in the serum.

Clinical Development

To date, there is no publicly available information from clinical trials specifically investigating the use of this compound for the treatment of inflammatory diseases in humans. The available data is limited to preclinical in vitro and in vivo studies.

Conclusion

This compound demonstrates significant anti-inflammatory effects in a range of preclinical models. Its ability to selectively activate FFA4 and modulate downstream signaling pathways, particularly the β-arrestin-2-mediated inhibition of NF-κB, highlights its potential as a therapeutic agent for inflammatory conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and other FFA4 agonists. Further investigation, including clinical trials, will be necessary to determine the safety and efficacy of this compound in human inflammatory diseases.

References

An In-depth Technical Guide on GSK137647A and its Enhancement of GLP-1 Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120). Activation of FFA4 in intestinal enteroendocrine L-cells is a key mechanism for stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with significant therapeutic potential in the management of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action in enhancing GLP-1 secretion, detailed experimental protocols for in vitro and in vivo studies, and a summary of available quantitative data.

Core Pharmacology of this compound

This compound is a diarylsulfonamide compound identified as a selective FFA4 agonist. Its selectivity is a crucial feature, as it shows significantly lower affinity for other free fatty acid receptors such as FFA1, FFA2, and FFA3, minimizing off-target effects.

Quantitative Data: Potency and Selectivity

The potency of this compound has been characterized by its half-maximal effective concentration (pEC50) across different species.

Receptor SpeciespEC50Reference
Human FFA46.3[1][2]
Mouse FFA46.2[1][2]
Rat FFA46.1[1]
Human/Mouse/Rat FFA1, FFA2, FFA3< 4.5

Note: A higher pEC50 value indicates greater potency.

Mechanism of Action: FFA4 Signaling and GLP-1 Exocytosis

The binding of this compound to FFA4 on enteroendocrine L-cells initiates a signaling cascade that culminates in the exocytosis of GLP-1-containing granules. The primary pathway involves the activation of the Gαq/11 subunit of the G-protein coupled to FFA4.

Gαq/11-Mediated Signaling Pathway

Activation of Gαq/11 by the agonist-bound FFA4 receptor leads to the stimulation of phospholipase C (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical trigger for the fusion of GLP-1-containing vesicles with the plasma membrane and subsequent secretion of GLP-1 into the bloodstream.

FFA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound FFA4 FFA4/GPR120 Receptor This compound->FFA4 Binds to G_protein Gαq/11 FFA4->G_protein Activates PLC Phospholipase C (PLCβ) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates G_protein->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase GLP1_exocytosis GLP-1 Vesicle Exocytosis Ca_increase->GLP1_exocytosis Promotes GLP1_secreted Secreted GLP-1 GLP1_exocytosis->GLP1_secreted

Gαq/11-mediated signaling pathway for GLP-1 secretion.
Role of β-Arrestin

In addition to G-protein signaling, GPCRs like FFA4 can also signal through β-arrestin pathways. Upon agonist binding, FFA4 can be phosphorylated, leading to the recruitment of β-arrestin. While the precise role of β-arrestin in this compound-mediated GLP-1 secretion is not fully elucidated, β-arrestin recruitment is generally associated with receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. Some evidence suggests that biased agonists that favor G-protein signaling over β-arrestin recruitment may lead to more sustained therapeutic effects.

Experimental Protocols

The following sections detail synthesized protocols for studying the effect of this compound on GLP-1 secretion, based on established methodologies for GPR120 agonists.

In Vitro GLP-1 Secretion Assay using NCI-H716 Cells

The human NCI-H716 cell line is a widely used model for studying GLP-1 secretion from enteroendocrine L-cells.

4.1.1 Materials

  • NCI-H716 cells

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Matrigel

  • This compound

  • DMSO (vehicle)

  • Krebs-Ringer Bicarbonate buffer (KRB) with 0.2% BSA

  • DPP-IV inhibitor (e.g., sitagliptin)

  • Active GLP-1 ELISA kit

  • 24-well plates

4.1.2 Experimental Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Coat 24-well plates with Matrigel B Seed NCI-H716 cells (e.g., 5x10^5 cells/well) A->B C Culture for 48-72h to allow differentiation B->C D Wash cells with KRB buffer C->D E Pre-incubate with KRB buffer + DPP-IV inhibitor (30 min) D->E F Replace with KRB buffer containing This compound (various conc.) or vehicle (DMSO) E->F G Incubate for 2 hours at 37°C F->G H Collect supernatant G->H I Centrifuge to remove debris H->I J Measure GLP-1 concentration using ELISA I->J K Normalize to total protein from cell lysate J->K

Workflow for in vitro GLP-1 secretion assay.

4.1.3 Detailed Steps

  • Cell Culture: Culture NCI-H716 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. For secretion assays, seed cells on Matrigel-coated plates to promote differentiation.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute in KRB buffer to achieve final concentrations (e.g., ranging from 10 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Secretion Assay:

    • Wash cells twice with KRB buffer.

    • Pre-incubate with KRB buffer containing a DPP-IV inhibitor for 30 minutes at 37°C to prevent GLP-1 degradation.

    • Remove the pre-incubation buffer and add the treatment solutions (this compound or vehicle control in KRB with DPP-IV inhibitor).

    • Incubate for 2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant and centrifuge to pellet any detached cells.

    • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Lyse the cells and determine the total protein content to normalize the GLP-1 secretion data.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose homeostasis and GLP-1 secretion in a physiological context.

4.2.1 Materials

  • C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • D-glucose solution (20%)

  • DPP-IV inhibitor

  • Blood collection tubes with anticoagulant (e.g., EDTA) and protease inhibitors

  • Glucometer and test strips

  • Total or active GLP-1 ELISA kit

4.2.2 Experimental Workflow

InVivo_Workflow cluster_prep Animal Preparation cluster_dosing Dosing and Glucose Challenge cluster_sampling Blood Sampling and Analysis A Fast mice overnight (e.g., 16 hours) B Administer DPP-IV inhibitor (i.p.) 30 min before this compound A->B C Administer this compound (e.g., 1-10 mg/kg) or vehicle via oral gavage B->C D Wait for 30-60 minutes C->D E Administer D-glucose (2 g/kg) via oral gavage D->E F Collect blood at t=0, 15, 30, 60, 90, 120 min post-glucose E->F G Measure blood glucose at each time point F->G H Process blood for plasma F->H I Measure plasma GLP-1 using ELISA H->I

Workflow for in vivo oral glucose tolerance test.

4.2.3 Detailed Steps

  • Animal Preparation: Fast mice overnight with free access to water. Thirty minutes prior to this compound administration, inject a DPP-IV inhibitor intraperitoneally to stabilize circulating GLP-1.

  • Dosing: Administer this compound (e.g., at a dose of 1 mg/kg) or vehicle via oral gavage.

  • Glucose Challenge: After a 30-60 minute pre-treatment period, administer a 2 g/kg body weight bolus of D-glucose via oral gavage.

  • Blood Collection: Collect blood samples (e.g., from the tail vein) at baseline (0 min) and at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood for GLP-1 measurement should be collected into tubes containing an anticoagulant and protease inhibitors.

  • Analysis:

    • Measure blood glucose concentrations at each time point using a glucometer.

    • Centrifuge the blood samples to obtain plasma.

    • Measure plasma GLP-1 concentrations using an appropriate ELISA kit.

Quantitative Data on GLP-1 Secretion Enhancement

While extensive quantitative data specifically for this compound's effect on GLP-1 secretion from enteroendocrine cells is limited in publicly available literature, studies on other GPR120 agonists provide an indication of the expected effect. Activation of GPR120 in STC-1 cells has been shown to induce a significant, dose-dependent increase in GLP-1 secretion. For instance, treatment of STC-1 cells with the GPR120 agonist TUG-891 has been reported to increase GLP-1 secretion. In vivo studies in mice have also demonstrated that oral administration of GPR120 agonists can increase plasma GLP-1 levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA4/GPR120 in GLP-1 secretion and glucose homeostasis. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The provided protocols and signaling pathway information serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of FFA4 agonism. Further studies are warranted to fully quantify the dose-response relationship between this compound and GLP-1 secretion in various preclinical models.

References

In-Depth Technical Guide: The Effects of GSK137647A on Insulin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK137647A is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 by endogenous long-chain fatty acids has been implicated in the regulation of metabolism, including the secretion of insulin. This technical guide provides a comprehensive overview of the effects of this compound on insulin secretion, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and quantitative data from key studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of diabetes, endocrinology, and drug development.

Core Mechanism of Action

This compound enhances glucose-stimulated insulin secretion (GSIS) through its agonist activity at the GPR120 receptor on pancreatic β-cells. The binding of this compound to GPR120 initiates a cascade of intracellular signaling events that ultimately lead to the exocytosis of insulin-containing granules.

Direct Effects on Pancreatic β-Cells

While the complete direct signaling pathway in pancreatic β-cells is still under full elucidation, evidence suggests the involvement of the Gαq/11 subunit. Activation of Gαq/11 by GPR120 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, a critical step for insulin granule fusion with the cell membrane and subsequent insulin release.

Indirect Effects on Insulin Secretion

The insulinotropic effect of this compound is also mediated by indirect mechanisms involving other pancreatic islet cells and enteroendocrine cells:

  • Inhibition of Somatostatin Secretion: GPR120 is expressed on pancreatic δ-cells, which are responsible for secreting somatostatin. Somatostatin acts as a paracrine inhibitor of both insulin and glucagon secretion. Activation of GPR120 on δ-cells by this compound has been shown to inhibit somatostatin release.[1] This disinhibition of β-cells contributes to an overall increase in insulin secretion.

  • Stimulation of GLP-1 Secretion: GPR120 is also expressed in enteroendocrine L-cells of the gut. Agonism of GPR120 by this compound can stimulate the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

Quantitative Data

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from various studies.

Table 1: Potency of this compound on GPR120/FFA4

SpeciespEC50Reference
Human6.3[2]
Mouse6.2[2]
Rat6.1[2]

Table 2: Effects of this compound on Insulin and GLP-1 Secretion

| Experimental Model | this compound Concentration | Effect on Secretion | Reference | | :--- | :--- | :--- | | MIN6 Mouse Insulinoma Cells | 50 μM | Increased glucose-stimulated insulin secretion |[3] | | Human Intestinal NCI-H716 Cells | 100 μM | Modest increase in GLP-1 secretion | |

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is a representative method for assessing the effect of this compound on insulin secretion in a pancreatic β-cell line.

Materials:

  • MIN6 mouse insulinoma cells

  • Culture medium (e.g., DMEM with 10% FBS, 11 mM glucose)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in standard culture medium until they reach 80-90% confluency.

  • Pre-incubation: Gently wash the cells with a pre-warmed, glucose-free buffer. Then, pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing:

    • Low glucose (basal control)

    • High glucose (stimulated control)

    • High glucose + varying concentrations of this compound

    • High glucose + vehicle control (e.g., DMSO)

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-change over the basal control or as absolute insulin concentrations.

GLP-1 Secretion Assay in NCI-H716 Cells

This protocol outlines a method to evaluate the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • NCI-H716 human intestinal cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Assay buffer (e.g., DMEM or Krebs buffer)

  • This compound stock solution

  • 24-well plates

  • GLP-1 ELISA kit

Procedure:

  • Cell Culture: Culture NCI-H716 cells in standard culture medium. These cells grow in suspension as spheroids.

  • Cell Seeding: Seed the cells into 24-well plates and allow them to acclimate.

  • Stimulation: Add varying concentrations of this compound or a vehicle control to the wells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 2 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatants using a specific GLP-1 ELISA kit.

  • Data Analysis: Express the results as fold-change in GLP-1 secretion compared to the vehicle control.

Visualizations

Signaling Pathways

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPR120 GPR120/FFA4 This compound->GPR120 binds Gaq Gαq/11 GPR120->Gaq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gaq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Ca_increase ↑ Cytosolic Ca²⁺ Ca_ER->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis triggers

Caption: GPR120 signaling pathway in pancreatic β-cells.

Experimental Workflows

GSIS_Workflow cluster_prep Cell Preparation cluster_analysis Analysis A 1. Culture MIN6 cells to 80-90% confluency B 2. Pre-incubate with low glucose KRBH A->B C1 3a. Low Glucose (Basal) B->C1 C2 3b. High Glucose (Control) B->C2 C3 3c. High Glucose + This compound B->C3 D 4. Incubate for 1-2 hours at 37°C E 5. Collect supernatant D->E F 6. Quantify insulin via ELISA E->F G 7. Analyze and normalize data F->G

Caption: Experimental workflow for a GSIS assay.

Logical Relationships

Indirect_Mechanisms cluster_islet Pancreatic Islet cluster_gut Gut GSK This compound Delta_Cell δ-Cell GSK->Delta_Cell L_Cell L-Cell GSK->L_Cell Somatostatin Somatostatin Delta_Cell->Somatostatin releases Beta_Cell β-Cell Insulin Insulin Beta_Cell->Insulin releases Somatostatin->Beta_Cell inhibits GLP1 GLP-1 L_Cell->GLP1 releases GLP1->Beta_Cell stimulates

References

The Role of GSK137647A in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the effects of GSK137647A in cancer cell lines is limited in publicly available literature. This guide provides a comprehensive overview based on the known pharmacology of this compound as a potent and selective Free Fatty Acid Receptor 4 (FFA4) agonist and extrapolates its potential role in cancer by summarizing the findings from studies on other FFA4 agonists and the function of FFA4 in oncological contexts.

Introduction to this compound

This compound is a selective, non-carboxylic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. It exhibits an EC50 of 501 nM for FFA4.[1] Primarily investigated for its roles in metabolic disorders and inflammation, the activation of its target receptor, FFA4, has shown varied and context-dependent effects in different cancer types. This document outlines the current understanding of FFA4's role in cancer and provides technical guidance for researchers investigating this compound or other FFA4 agonists in cancer cell line studies.

The Role of FFA4 in Cancer

FFA4 is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain fatty acids. Its expression has been documented in a variety of cancer cell lines, and its activation can lead to diverse cellular responses, including effects on proliferation, migration, and signaling pathways. The outcomes of FFA4 activation appear to be highly dependent on the cancer type and the specific cellular context.

FFA4 Expression and Effects of Agonism in Cancer Cell Lines

The following table summarizes the expression of FFA4 and the observed effects of FFA4 agonists in various cancer cell lines based on existing research. It is important to note that these studies have utilized agonists other than this compound, such as GW9508 and TUG-891.

Cancer TypeCell Line(s)FFA4 ExpressionEffects of FFA4 AgonismReference Compound(s)
Prostate Cancer DU145, PC-3ExpressedInhibition of LPA- and EGF-induced proliferation and migration.[2]EPA, TUG-891, GW9508
Colorectal Cancer HCT116, SW480, Colo205, Caco-2, HT-29, RKO, DLD-1, SW620Upregulated compared to normal colon cell lines.[3]In SW-480 cells, fatty acids that act on FFAR4 decreased cell growth, migration, and invasion.[4]Butyrate, Palmitate, Stearate
Lung Cancer A549ExpressedInhibition of cell migration. Marginal inhibition of proliferation.[3]GW9508
Pancreatic Cancer PANC-1ExpressedPromotion of cell migration.GW9508
Breast Cancer MDA-MB-231, MCF-7ExpressedRegulation of cell proliferation, migration, invasion, and chemoresistance.Not Specified
Ovarian Cancer SKOV3Low levels of FFA4 mRNA detected.FFAR agonists inhibit LPA- and EGF-stimulated proliferation.EPA, GW9508
Melanoma A375, G361ExpressedRegulation of cell proliferation and migration.GW9508

Signaling Pathways

Activation of FFA4 by an agonist like this compound can trigger several downstream signaling cascades. The specific pathway activated can vary between cell types and can lead to opposing outcomes (e.g., pro-proliferative vs. anti-proliferative).

Key Signaling Pathways Modulated by FFA4 Activation
  • PI3K/AKT Pathway: In some contexts, such as colorectal cancer, FFA4 agonism has been shown to activate the PI3K/AKT/NF-κB signaling pathway, which can promote cell migration and angiogenesis.

  • ERK1/2 Pathway: In prostate cancer cells, FFA4 activation can inhibit growth factor-induced signaling, including the suppression of ERK phosphorylation.

  • β-arrestin-2 Pathway: FFA4 can signal through β-arrestin-2, which can lead to anti-inflammatory effects by inhibiting the TAB1/TAK1/NF-κB signaling cascade.

Below is a generalized diagram of potential FFA4 signaling pathways in cancer cells.

FFA4_Signaling_Pathway Generalized FFA4 Signaling in Cancer Cells cluster_downstream Downstream Signaling This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 activates G_protein Gq/11 or Gi/o FFA4->G_protein activates beta_arrestin β-arrestin-2 FFA4->beta_arrestin recruits PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K TAB1_TAK1 TAB1/TAK1 beta_arrestin->TAB1_TAK1 inhibits ERK ERK1/2 PLC->ERK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Cell_Response Cellular Responses (Proliferation, Migration, Apoptosis) ERK->Cell_Response NFkB->Cell_Response TAB1_TAK1->NFkB inhibition of this pathway leads to anti-inflammatory effects

Caption: Generalized FFA4 signaling pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Western Blot for Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins (e.g., AKT, ERK) in response to this compound.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a compound like this compound in cancer cell line studies.

Experimental_Workflow Experimental Workflow for this compound in Cancer Cell Lines start Start: Hypothesis Generation cell_culture Cell Line Selection and Culture start->cell_culture viability Cell Viability Assays (e.g., MTT, MTS) cell_culture->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) ic50->apoptosis migration Cell Migration/Invasion Assays (e.g., Wound Healing) ic50->migration signaling Mechanism of Action Studies (Western Blot for Signaling Pathways) apoptosis->signaling migration->signaling data_analysis Data Analysis and Interpretation signaling->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: A typical experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence of this compound's efficacy in cancer is currently lacking, its role as a potent FFA4 agonist suggests it could modulate cancer cell behavior in a context-dependent manner. The available data on other FFA4 agonists indicate that its effects could range from anti-proliferative in prostate and ovarian cancer to potentially pro-migratory in pancreatic cancer.

Future research should focus on:

  • Directly evaluating this compound in a panel of cancer cell lines with varying levels of FFA4 expression to determine its IC50 values and effects on proliferation and apoptosis.

  • Elucidating the specific signaling pathways modulated by this compound in different cancer cell types to understand the molecular basis of its effects.

  • Investigating the potential for combination therapies, where this compound could be used to sensitize cancer cells to existing chemotherapeutic agents.

This technical guide provides a framework for researchers to design and execute studies aimed at understanding the potential of this compound as a therapeutic agent in oncology. The provided protocols and workflow diagrams serve as a starting point for a systematic investigation into its effects on cancer cell lines.

References

Investigating GSK137647A in Diabetes Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in mediating the beneficial effects of long-chain fatty acids on glucose homeostasis and inflammation. This technical guide provides a comprehensive overview of the investigation of this compound in various diabetes models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineConditionThis compound ConcentrationResult
pEC50 U2OS (expressing human FFA4)Agonist activityN/A6.3
Glucose-Stimulated Insulin Secretion (GSIS) MIN6 (mouse insulinoma)High Glucose (25 mM)10 µM~1.8-fold increase vs. vehicle
GLP-1 Secretion NCI-H716 (human intestinal)Basal10 µM~1.5-fold increase vs. vehicle
Nitric Oxide (NO) Production MacrophagesLPS-stimulated50 µMReduction in NO production
In Vivo Efficacy of this compound
Animal ModelConditionTreatmentOutcome
C57BL/6 MiceTNBS- or DSS-induced colitis1 mg/kg this compound (i.p., twice daily for 7 days)Alleviation of colitis

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.

  • Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

  • Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and then starved in KRB buffer containing 2.8 mM glucose for 2 hours.

  • Stimulation: The starvation buffer is replaced with KRB buffer containing 2.8 mM glucose (basal) or 25 mM glucose (stimulated) with or without various concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for 1 hour at 37°C.

  • Sample Collection: The supernatant is collected to measure secreted insulin.

  • Insulin Quantification: Insulin levels in the supernatant are quantified using an ELISA kit.

  • Data Analysis: Results are expressed as fold change in insulin secretion relative to the vehicle control under high glucose conditions.

GLP-1 Secretion Assay in NCI-H716 Cells

Objective: To determine the effect of this compound on the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

Methodology:

  • Cell Culture: NCI-H716 human intestinal cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Cells are seeded into Matrigel-coated 24-well plates.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Cells are incubated for 2 hours at 37°C.

  • Sample Collection: The supernatant is collected, and a protease inhibitor cocktail is added to prevent GLP-1 degradation.

  • GLP-1 Quantification: Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.

  • Data Analysis: Results are presented as fold increase in GLP-1 secretion compared to the vehicle-treated control.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory properties of this compound in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response.

  • Incubation: Plates are incubated for 24 hours at 37°C.

  • Sample Collection: The cell culture supernatant is collected.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified by ELISA.

  • Data Analysis: The inhibitory effect of this compound on NO and cytokine production is calculated relative to the LPS-only treated group.

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling in Pancreatic β-Cells

G_protein_signaling This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Gq_11 Gq/11 FFA4->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Insulin_Vesicle Insulin Vesicle Exocytosis Ca_release->Insulin_Vesicle PKC->Insulin_Vesicle Insulin_Secretion Increased Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: this compound signaling in pancreatic β-cells.

Anti-inflammatory Signaling of this compound in Macrophages

anti_inflammatory_pathway This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 beta_arrestin_2 β-Arrestin-2 FFA4->beta_arrestin_2 recruits TAK1_complex TAK1/TAB1 Complex beta_arrestin_2->TAK1_complex inhibits Inflammation Reduced Inflammation beta_arrestin_2->Inflammation NF_kB_pathway NF-κB Pathway TAK1_complex->NF_kB_pathway Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NF_kB_pathway->Inflammatory_Genes Inflammatory_Genes->Inflammation

Caption: Anti-inflammatory pathway of this compound.

Experimental Workflow for In Vivo Glucose Tolerance Test

GTT_workflow start High-Fat Diet-Fed Mice fasting Overnight Fasting (6-8 hours) start->fasting treatment Administer this compound or Vehicle (i.p. or oral) fasting->treatment glucose_challenge Glucose Challenge (2 g/kg, i.p. or oral) treatment->glucose_challenge blood_sampling Blood Sampling from Tail Vein (0, 15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose Levels blood_sampling->glucose_measurement data_analysis Data Analysis (AUC Calculation) glucose_measurement->data_analysis

Caption: Workflow for a glucose tolerance test.

Methodological & Application

Application Notes and Protocols for GSK137647A In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK137647A is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a promising therapeutic target for metabolic and inflammatory diseases. Activation of FFA4 by agonists like this compound can stimulate glucagon-like peptide-1 (GLP-1) secretion, induce insulin secretion, and mediate anti-inflammatory effects. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and other potential FFA4 agonists.

Data Presentation

Table 1: Potency of this compound at FFA4 Receptors
SpeciesAssay TypeParameterValue
HumanCalcium MobilizationpEC506.3
MouseCalcium MobilizationpEC506.2
RatCalcium MobilizationpEC506.1
Human, Mouse, RatNot SpecifiedpEC50 for FFA1, FFA2, FFA3< 4.5

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]

Table 2: In Vitro Cellular Effects of this compound
Cell LineAssayConcentrationEffect
MIN6 (mouse insulinoma)Glucose-Stimulated Insulin Secretion50 µMIncreased insulin secretion in the presence of 25 mM glucose.[2]
NCI-H716 (human intestinal)GLP-1 Secretion100 µMModest increase in GLP-1 secretion.[2]
U2OSIntracellular Calcium AccumulationNot specifiedInduced intracellular calcium accumulation.[2]
Caco-2 (human intestinal)Inflammatory Response30 µM (12 hours)Alleviated inflammatory stimuli response and induced IL-6 secretion.[1]
MacrophagesNitric Oxide (NO) Production50 µMReduced NO production without affecting cell viability.

Signaling Pathways

Activation of FFA4 by this compound initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin pathway.

Gαq/11 Signaling Pathway

FFA4_Gaq_Signaling This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Gaq11 Gαq/11 FFA4->Gaq11 activates PLC Phospholipase C (PLC) Gaq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effects (e.g., GLP-1 Secretion) Ca2_release->Downstream

Caption: FFA4 Gαq/11 Signaling Pathway.

β-Arrestin Signaling Pathway

FFA4_barrestin_Signaling This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 GRK GRK FFA4->GRK activates P_FFA4 Phosphorylated FFA4 FFA4->P_FFA4 GRK->FFA4 phosphorylates b_arrestin β-Arrestin P_FFA4->b_arrestin recruits Internalization Receptor Internalization b_arrestin->Internalization ERK_activation ERK1/2 Activation b_arrestin->ERK_activation Anti_inflammatory Anti-inflammatory Effects ERK_activation->Anti_inflammatory

Caption: FFA4 β-Arrestin Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation via the Gαq/11 pathway.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis P1 Seed FFA4-expressing cells (HEK293 or CHO) in 96/384-well plates P2 Culture overnight P1->P2 A1 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) P2->A1 A2 Incubate for dye uptake A1->A2 A3 Wash cells to remove extracellular dye A2->A3 A4 Add this compound or test compounds A3->A4 D1 Measure fluorescence intensity (e.g., using a FlexStation) A4->D1 D2 Analyze data to determine EC50 values D1->D2

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • HEK293 or CHO cells stably expressing the human FFA4 receptor.

  • Culture medium (e.g., DMEM with 10% FBS).

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound and other test compounds.

Protocol:

  • Cell Plating: Seed FFA4-expressing cells into black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in the assay buffer. Add the compounds to the respective wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the dose-response curves to determine the EC50 values for each compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

  • MIN6 mouse insulinoma cells.

  • Culture medium (e.g., DMEM with 10% FBS).

  • 6-well or 12-well culture plates.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

  • Glucose solutions (low and high concentrations).

  • This compound and other test compounds.

  • Insulin ELISA kit.

Protocol:

  • Cell Culture: Culture MIN6 cells in 6-well or 12-well plates until they reach approximately 80-90% confluency.

  • Pre-incubation (Starvation): Wash the cells twice with PBS and then pre-incubate them in a glucose-free KRBH buffer for 1-2 hours at 37°C. This step is to starve the cells and establish a baseline.

  • Stimulation: Remove the starvation buffer and incubate the cells with KRBH buffer containing low glucose (e.g., 1-3 mM) or high glucose (e.g., 16.7-25 mM) in the presence or absence of this compound for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the amount of secreted insulin in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content to normalize the insulin secretion data.

  • Data Analysis: Compare the amount of insulin secreted under different conditions. An increase in insulin secretion in the high glucose plus this compound condition compared to high glucose alone indicates a potentiation effect.

GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.

Materials:

  • NCI-H716 (human) or STC-1 (mouse) cells.

  • Culture medium (e.g., RPMI for NCI-H716, DMEM for STC-1) with 10% FBS.

  • Matrigel-coated plates (for NCI-H716 cells).

  • Assay buffer (e.g., HEPES buffer).

  • This compound and other test compounds.

  • GLP-1 ELISA kit.

Protocol:

  • Cell Culture: Culture NCI-H716 cells on Matrigel-coated plates to promote adhesion and differentiation. Culture STC-1 cells on standard tissue culture plates.

  • Starvation: On the day of the experiment, wash the cells with the assay buffer and then incubate them in the same buffer for 30-60 minutes at 37°C.

  • Stimulation: Remove the starvation buffer and add the assay buffer containing different concentrations of this compound or test compounds. Incubate for 30 minutes to 2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.

  • Data Analysis: Plot the concentration of secreted GLP-1 against the compound concentration to determine the dose-response relationship.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFA4 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

  • CHO-K1 cells engineered to co-express a ProLink™ (PK)-tagged FFA4 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter β-Arrestin GPCR assay).

  • Culture medium.

  • White, solid-bottom microplates.

  • This compound and other test compounds.

  • Detection reagent containing the enzyme substrate.

Protocol:

  • Cell Plating: Seed the engineered CHO-K1 cells into white, solid-bottom microplates and culture them overnight.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds. Remove the culture medium and add the diluted compounds to the cells.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

  • Signal Measurement: Incubate the plate at room temperature for about 60 minutes to allow the signal to develop. Measure the chemiluminescence using a plate reader.

  • Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Analyze the data to generate dose-response curves and determine EC50 values.

ERK1/2 Phosphorylation Assay

This assay determines the activation of the MAP kinase signaling pathway downstream of FFA4, which is often mediated by β-arrestin.

Materials:

  • Cells expressing FFA4 (e.g., transfected CHO cells or HMDMs).

  • Culture medium.

  • This compound and other test compounds.

  • Cell lysis buffer.

  • Phospho-ERK1/2 detection kit (e.g., Cell-Based ELISA or AlphaLISA).

Protocol:

  • Cell Culture and Stimulation: Culture the cells in appropriate plates. Starve the cells if necessary and then stimulate them with various concentrations of this compound for a short period (e.g., 5-30 minutes).

  • Cell Lysis: After stimulation, wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

  • Phospho-ERK1/2 Detection:

    • Cell-Based ELISA: Fix and permeabilize the cells in the plate. Use a primary antibody specific for phosphorylated ERK1/2 and a second primary antibody for total ERK1/2 as a normalization control. Detect with species-specific secondary antibodies conjugated to HRP or AP and corresponding fluorogenic substrates.

    • AlphaLISA: Use a kit containing acceptor beads conjugated to an antibody for phosphorylated ERK1/2 and donor beads conjugated to an antibody for total ERK1/2.

  • Data Analysis: Quantify the amount of phosphorylated ERK1/2 relative to the total ERK1/2. An increase in this ratio indicates activation of the ERK pathway.

References

Application Notes and Protocols for GSK137647A Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor is a key regulator of various physiological processes, including glucose homeostasis, anti-inflammatory responses, and insulin secretion.[2] As such, this compound is a valuable tool for investigating the therapeutic potential of FFA4 activation in various disease models. These application notes provide detailed protocols and quantitative data for the administration of this compound in mouse models of inflammatory and metabolic diseases.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates FFA4, a G protein-coupled receptor.[1][2] Upon activation, FFA4 can initiate downstream signaling through multiple pathways, primarily involving Gαq/11, Gαi/o, and β-arrestin-2.

  • Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can influence insulin secretion and other metabolic processes.

  • Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate ghrelin synthesis and reduce its inhibitory effect on insulin secretion.

  • β-Arrestin-2 Pathway and Anti-inflammatory Effects: FFA4 activation recruits β-arrestin-2, which can mediate anti-inflammatory effects by inhibiting the activation of NF-κB and JNK signaling pathways. This is a crucial mechanism for the observed therapeutic effects in models of inflammation.

Signaling Pathway Diagram

GSK137647A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcomes Cellular Outcomes This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Agonist Gq11 Gαq/11 FFA4->Gq11 Gia Gαi/o FFA4->Gia beta_arrestin β-Arrestin-2 FFA4->beta_arrestin PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gia->AC Inhibits TAK1 TAK1 beta_arrestin->TAK1 Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Insulin_Secretion ↑ Insulin Secretion Ca2_release->Insulin_Secretion Metabolic_Regulation Metabolic Regulation PKC->Metabolic_Regulation cAMP->Metabolic_Regulation NFkB NF-κB Inhibition TAK1->NFkB JNK JNK Inhibition TAK1->JNK Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory JNK->Anti_Inflammatory

Caption: this compound signaling pathways.

Quantitative Data from Mouse Model Studies

The administration of this compound has been investigated in various mouse models. The following tables summarize the dosages and administration routes used in these studies.

Table 1: this compound Administration in Colitis Mouse Models
Mouse ModelStrainAdministration RouteDosageFrequencyDurationReference
DSS-induced colitisC57BL/6Intraperitoneal (i.p.)1 mg/kgTwice daily7 days
TNBS-induced colitisC57BL/6Intraperitoneal (i.p.)1 mg/kgTwice daily7 days
DSS-induced colitisNot SpecifiedIntraperitoneal (i.p.)1 mg/kgTwice daily4 days (Day 3 to 6)
Table 2: this compound Administration in Metabolic Disease Mouse Models
Mouse ModelStrainAdministration RouteDosageFrequencyDurationReference
High-Fat/High-Carbohydrate DietNot SpecifiedOral gavage30, 60, 90 mg/kgDaily3 weeks
Obesity and Insulin ResistanceNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Table 3: this compound Administration in Autoimmune Disease Mouse Models
Mouse ModelStrainAdministration RouteDosageFrequencyDurationReference
Aldara™-induced psoriasis-like dermatitisNot SpecifiedOral gavage50 mg/kgDailyStarted 2 days prior to induction
K/BxN serum transfer arthritisC57BL/6Oral gavage50 mg/kgDailyStarted 2 days prior to induction
Antibody transfer bullous pemphigoid-like epidermolysis bullosa acquisitaNot SpecifiedOral gavage50 mg/kgDailyStarted 2 days prior to induction

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) Intraperitoneal (i.p.) Injection Formulation

This formulation is suitable for studies requiring systemic delivery.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Syringes and needles (e.g., 27-30 gauge)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. For example, create a 120 mg/mL stock solution.

    • For a 1 mg/mL working solution, add 50 µL of the 120 mg/mL DMSO stock solution to 950 µL of corn oil in a sterile microcentrifuge tube.

    • Vortex the mixture thoroughly to ensure even suspension. The mixed solution should be used immediately for optimal results.

b) Oral Gavage Formulation

This formulation is designed for oral administration.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween80

    • Deionized water (ddH2O)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Oral gavage needles

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 120 mg/mL).

    • To prepare a 1 mL working solution, add 50 µL of the 120 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. Mix until the solution is clear.

    • Add 50 µL of Tween80 to the mixture and mix until clear.

    • Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.

    • The mixed solution should be used immediately.

Administration Protocols

a) Intraperitoneal (i.p.) Injection

  • Procedure:

    • Restrain the mouse appropriately.

    • Wipe the lower abdominal area with an alcohol swab.

    • Insert a 27-30 gauge needle into the peritoneal cavity at a shallow angle, avoiding internal organs.

    • Inject the prepared this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

b) Oral Gavage

  • Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the prepared this compound solution.

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation Disease_Induction Disease Model Induction (e.g., DSS, HFD) Animal_Acclimation->Disease_Induction Administration This compound Administration (Specify Route, Dose, Frequency) Disease_Induction->Administration GSK_Prep Prepare this compound Formulation (i.p. or Oral) GSK_Prep->Administration Monitoring Daily Monitoring (Weight, Clinical Scores) Administration->Monitoring Sacrifice Euthanasia & Sample Collection (Blood, Tissues) Monitoring->Sacrifice End of Study Histology Histological Analysis Sacrifice->Histology Biochemical Biochemical Assays (e.g., Cytokines, MPO) Sacrifice->Biochemical Gene_Expression Gene Expression Analysis Sacrifice->Gene_Expression

Caption: General experimental workflow.

Expected Outcomes and Readouts

The therapeutic effects of this compound can be assessed through various readouts depending on the mouse model used.

  • Colitis Models:

    • Reduction in disease activity index (DAI) scores (body weight loss, stool consistency, rectal bleeding).

    • Decreased myeloperoxidase (MPO) activity in colon tissue, indicating reduced neutrophil infiltration.

    • Improved histological scores (reduced inflammation, epithelial damage, and crypt loss).

    • Restoration of intestinal barrier permeability.

  • Metabolic Disease Models:

    • Improved glucose tolerance and insulin sensitivity.

    • Reduced body weight gain and fat mass.

    • Decreased hepatic steatosis and fibrosis.

    • Modulation of adipokine and inflammatory cytokine levels.

  • Autoimmune Disease Models:

    • Reduced clinical scores of disease severity (e.g., paw swelling in arthritis, skin inflammation in psoriasis).

    • Decreased infiltration of inflammatory cells into target tissues.

    • Modulation of pro-inflammatory cytokine expression.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA4 in various pathological conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound in mouse models. Careful consideration of the appropriate formulation, administration route, and dosage is crucial for obtaining reliable and reproducible results.

References

Effective Concentration of GSK137647A in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK137647A, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), in a variety of cell culture applications. This document outlines the mechanism of action, summarizes effective concentrations across different cell lines and assays, and provides detailed protocols for key experiments.

Introduction

This compound is a small molecule agonist for FFA4/GPR120, a receptor implicated in metabolic regulation, insulin secretion, and anti-inflammatory responses.[1][2] Its selectivity makes it a valuable tool for investigating the physiological roles of FFA4 activation in various in vitro models. Understanding the effective concentration is critical for designing experiments that yield meaningful and reproducible results.

Mechanism of Action

This compound selectively binds to and activates FFA4/GPR120, a G protein-coupled receptor. This activation triggers downstream signaling cascades primarily through two main pathways:

  • Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for effects such as glucose-stimulated insulin secretion.

  • β-Arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. This interaction mediates the anti-inflammatory effects of GPR120 activation by inhibiting the TAK1-NF-κB signaling pathway.

These pathways ultimately influence a range of cellular processes, including gene expression, hormone secretion, and inflammatory responses.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell type, the specific assay, and the desired biological endpoint. The following table summarizes reported potency and effective concentrations from various in vitro studies.

Cell LineAssay TypePotency (pEC50/EC50)Effective ConcentrationReference
Human FFA4-expressing cellsCalcium MobilizationpEC50: 6.3 (EC50: ~501 nM)-[1][3][4]
Mouse FFA4-expressing cellsCalcium MobilizationpEC50: 6.2-
Rat FFA4-expressing cellsCalcium MobilizationpEC50: 6.1-
HEK293Calcium MobilizationpEC50: 7.35-
HEK293β-arrestin-2 RecruitmentpEC50: 6.75-
MIN6 (mouse insulinoma)Glucose-Stimulated Insulin Secretion-50 µM
NCI-H716 (human intestinal)GLP-1 Secretion-100 µM
RAW264.7 (mouse macrophage)Anti-inflammatory (NO reduction)-50 µM
Caco-2 (human colon adenocarcinoma)Anti-inflammatory (IL-6 secretion)-30 µM
U2OS (human osteosarcoma)Intracellular Calcium Accumulation-Not specified

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Mandatory Visualizations

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_gq Gαq/11 Pathway cluster_arrestin β-Arrestin Pathway cluster_response Cellular Responses This compound This compound GPR120 GPR120/FFA4 This compound->GPR120 Binds Gq Gαq/11 GPR120->Gq B_Arrestin β-Arrestin 2 GPR120->B_Arrestin Recruits PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion TAK1 TAK1 B_Arrestin->TAK1 Inhibits NFkB NF-κB Inhibition TAK1->NFkB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: this compound signaling through GPR120/FFA4.

Experimental_Workflow_Anti_Inflammatory start Start seed_cells Seed RAW264.7 Macrophages start->seed_cells pre_treat Pre-treat with this compound (various concentrations) seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect measure_no Measure Nitric Oxide (NO) (Griess Assay) collect->measure_no measure_cytokines Measure Cytokines (e.g., TNF-α, IL-6) (ELISA) collect->measure_cytokines end End measure_no->end measure_cytokines->end

References

Preparing Stock Solutions of GSK137647A: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4][5] This G protein-coupled receptor is involved in various physiological processes, including the regulation of glucose homeostasis, anti-inflammatory responses, and insulin secretion. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 305.39 g/mol
Formula C₁₆H₁₉NO₃S
CAS Number 349085-82-1
Appearance Crystalline solid
Purity ≥99%

Solubility Data

This compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.

SolventSolubilityMolar Concentration (approx.)NotesReference
DMSO ≥121.6 mg/mL~398 mMUse fresh, moisture-free DMSO.
DMSO 61 mg/mL~199.74 mMMoisture-absorbing DMSO reduces solubility.
DMSO ≥ 100 mg/mL~327.45 mMUse newly opened DMSO for best results.
Ethanol ≥9.49 mg/mL~31 mMUltrasonic assistance may be required.
Ethanol 10 mg/mL~32.7 mM-
Ethanol Soluble to 50 mM--

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.054 mg (Molecular Weight = 305.39 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.054 mg of powder.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

G_1 cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

  • Solid Powder: Store the solid compound at -20°C for up to 3 years. Short-term storage at 4°C for a few weeks is also acceptable. The product is stable for several weeks at ambient temperature during shipping.

  • Stock Solutions:

    • In DMSO, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

    • Some sources suggest shorter stability, with storage at -80°C for 6 months and at -20°C for 1 month.

    • It is recommended to prepare fresh solutions for optimal results and avoid long-term storage of solutions.

Mechanism of Action: FFA4/GPR120 Signaling

This compound is a selective agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120). Upon binding, it activates the Gαq/11 subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) and insulin.

G_2 cluster_pathway This compound Signaling Pathway GSK This compound GPR120 FFA4/GPR120 GSK->GPR120 binds Gq Gαq/11 GPR120->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca stimulates release Response Cellular Responses (e.g., GLP-1 Secretion) Ca->Response triggers

Caption: Simplified FFA4/GPR120 signaling cascade.

References

Application Notes and Protocols for GSK137647A in MIN6 Insulinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK137647A, a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, in the context of MIN6 mouse insulinoma cells. This document includes a summary of its effects on insulin secretion, details of its signaling mechanism, and standardized protocols for its application in in vitro studies.

Introduction

This compound is a valuable pharmacological tool for investigating the role of FFA4/GPR120 in pancreatic beta-cell function. MIN6 cells, which are a well-established model for studying glucose-stimulated insulin secretion (GSIS), express FFA4/GPR120, making them a suitable system for elucidating the effects of agonists like this compound. Activation of FFA4/GPR120 in these cells has been shown to potentiate insulin secretion, highlighting its potential as a therapeutic target for type 2 diabetes.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound on the mouse FFA4/GPR120 receptor and its effect on insulin secretion in MIN6 cells.

Table 1: Potency of this compound at the Mouse FFA4/GPR120 Receptor

ParameterValueSpeciesReference
pEC506.2Mouse[1]
EC500.63 µMMouse[2]

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

CompoundConcentrationGlucose ConcentrationEffect on Insulin SecretionReference
This compoundNot specifiedHigh glucoseDose-dependently stimulates insulin secretion[2]
This compoundNot specifiedHigh glucoseEnhances glucose-stimulated insulin secretion[1]

Signaling Pathways

This compound-mediated activation of FFA4/GPR120 in MIN6 cells initiates a cascade of intracellular signaling events that augment insulin secretion. The primary pathway involves the coupling of the receptor to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in intracellular calcium levels, a key trigger for insulin granule exocytosis.

Beyond the canonical Gαq/11 pathway, FFA4/GPR120 activation can also involve β-arrestin recruitment, which may lead to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). In other cellular contexts, FFA4/GPR120 has been shown to couple to Gαi/o or Gαs proteins, suggesting the potential for more complex and diverse signaling outcomes in pancreatic beta-cells.

GSK137647A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER stimulates Ca_increase ↑ Intracellular [Ca²⁺] Ca_ER->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis triggers

Caption: Signaling pathway of this compound in MIN6 cells.

Experimental Protocols

The following protocols provide a framework for conducting experiments with this compound in MIN6 cells.

MIN6 Cell Culture
  • Culture Medium: Prepare Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • Cell Maintenance: Culture MIN6 cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency. Use a 0.25% trypsin-EDTA solution for detachment.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol is adapted from standard GSIS protocols for MIN6 cells.

  • Cell Seeding: Seed MIN6 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture for 48-72 hours.

  • Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 1 hour at 37°C to allow them to enter a basal state.

  • This compound Treatment: Prepare KRB buffer containing low glucose (2.8 mM) and high glucose (16.7 mM or 20 mM). For the treatment groups, add the desired concentrations of this compound to both the low and high glucose KRB buffers. A vehicle control (e.g., DMSO) should be used for the control groups.

  • Basal Insulin Secretion: Remove the starvation buffer and add 500 µL of KRB buffer with 2.8 mM glucose (with or without this compound) to the respective wells. Incubate for 1 hour at 37°C.

  • Sample Collection (Basal): After the incubation, collect the supernatant from each well. This sample represents the basal insulin secretion.

  • Stimulated Insulin Secretion: Immediately add 500 µL of KRB buffer with high glucose (16.7 mM or 20 mM) (with or without this compound) to the respective wells. Incubate for 1 hour at 37°C.

  • Sample Collection (Stimulated): Collect the supernatant from each well. This sample represents the glucose-stimulated insulin secretion.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Normalization: To account for variations in cell number, after collecting the supernatant, lyse the cells in each well and measure the total protein content using a BCA protein assay. Normalize the insulin secretion data to the total protein content.

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay cluster_analysis Data Analysis seed Seed MIN6 cells (24-well plate) culture Culture for 48-72h seed->culture starve Wash & Starve (1h in low glucose KRB) culture->starve treat_basal Incubate with Low Glucose ± this compound (1h) starve->treat_basal collect_basal Collect Supernatant (Basal Secretion) treat_basal->collect_basal treat_stim Incubate with High Glucose ± this compound (1h) collect_basal->treat_stim collect_stim Collect Supernatant (Stimulated Secretion) treat_stim->collect_stim elisa Measure Insulin (ELISA) collect_stim->elisa protein_assay Measure Total Protein (BCA Assay) collect_stim->protein_assay normalize Normalize Insulin to Total Protein elisa->normalize protein_assay->normalize

Caption: Experimental workflow for GSIS assay with this compound.

Logical Relationships

The use of this compound in MIN6 cells is based on a clear logical framework: MIN6 cells are a reliable model for pancreatic beta-cell function, and this compound is a specific tool to probe the FFA4/GPR120 pathway within these cells. The expected outcome is the potentiation of glucose-stimulated insulin secretion, which can be quantified and further dissected to understand the underlying molecular mechanisms.

Logical_Relationship cluster_model Experimental Model cluster_tool Pharmacological Tool cluster_outcome Observed & Expected Outcome min6 MIN6 Cells (Pancreatic β-cell model) gpr120 Express FFA4/GPR120 min6->gpr120 property gsis Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) gpr120->gsis activation leads to gsk This compound (Selective FFA4/GPR120 Agonist) gsk->gpr120 targets mechanism Elucidation of FFA4/GPR120-mediated signaling pathways gsis->mechanism provides insight into

Caption: Logical framework for using this compound in MIN6 cells.

References

Application Notes and Protocols for Caco-2 Cell Permeability Assay with GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Caco-2 cell permeability assay is a widely utilized in vitro model in drug discovery and development to predict the oral absorption of drug candidates.[1][2][3] Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes with tight junctions and brush border microvilli, mimicking the epithelial barrier of the small intestine.[1][2] This model is instrumental in assessing a compound's intestinal permeability and identifying whether it is a substrate for efflux transporters, such as P-glycoprotein (P-gp).

Data Presentation

Quantitative data from a Caco-2 permeability assay is typically summarized to facilitate the classification of a compound's permeability and its potential for active efflux. Below are template tables populated with representative data for control compounds to illustrate how results for GSK137647A would be presented.

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds in Caco-2 Monolayers

CompoundConcentration (µM)DirectionPapp (x 10⁻⁶ cm/s)Permeability Classification
This compound10A → B[Data not available][To be determined]
This compound10B → A[Data not available][To be determined]
Propranolol (High Permeability)10A → B25.0 ± 2.1High
Atenolol (Low Permeability)10A → B0.5 ± 0.1Low
Digoxin (P-gp Substrate)10A → B0.2 ± 0.05Low
Digoxin (P-gp Substrate)10B → A5.0 ± 0.7-

Note: A → B indicates transport from the apical (luminal) to the basolateral (blood) side, representing absorption. B → A indicates transport from the basolateral to the apical side.

Table 2: Efflux Ratio of this compound and Control Compounds in Caco-2 Monolayers

CompoundPapp (B→A) / Papp (A→B)Efflux RatioP-gp Substrate Potential
This compound[Data not available][To be determined][To be determined]
Propranolol-< 2No
Atenolol-< 2No
Digoxin25.0> 2Yes

An efflux ratio greater than 2 is a strong indicator of active efflux, often mediated by transporters like P-gp.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes) at a density of approximately 6 x 10⁴ cells/cm².

  • Cell Culture: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. The culture medium is replaced every 2-3 days.

  • Differentiation: The cells are cultured for 21 days to allow for spontaneous differentiation into a polarized monolayer.

Monolayer Integrity Assessment

The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data and should be assessed prior to the transport experiment.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltmeter. TEER values are recorded before and after the experiment. A TEER value above 200 Ω·cm² is generally considered acceptable for a confluent monolayer.

  • Lucifer Yellow Permeability: The permeability of a paracellular marker, such as Lucifer Yellow, is measured. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

Caco-2 Permeability Assay Protocol
  • Preparation of Test Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4). The final DMSO concentration should be less than 1% to avoid cytotoxicity.

  • Equilibration: Wash the Caco-2 monolayers with pre-warmed transport buffer and incubate for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A→B):

    • Add the this compound solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Add the this compound solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as the A→B experiment.

  • P-gp Inhibition (Optional): To investigate if this compound is a P-gp substrate, the permeability assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A→B permeability and a decrease in the efflux ratio in the presence of the inhibitor would suggest P-gp mediated efflux.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Data Analysis
  • Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor compartment (mol/cm³).

  • Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp value from the B→A direction by the Papp value from the A→B direction: Efflux Ratio = Papp (B→A) / Papp (A→B)

Visualization of Signaling Pathways and Workflows

FFA4 Signaling Pathway in Intestinal Epithelial Cells

This compound, as an FFA4 agonist, is expected to activate downstream signaling pathways in intestinal epithelial cells. This can influence cellular processes, including tight junction regulation and anti-inflammatory responses.

FFA4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates beta_arrestin β-arrestin-2 FFA4->beta_arrestin recruits PLC PLC Gq11->PLC activates TAB1_TAK1 TAB1/TAK1 Inhibition beta_arrestin->TAB1_TAK1 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK TJ_Modulation Tight Junction Modulation (Claudin, Occludin, ZO-1) ERK->TJ_Modulation NFkB NF-κB Inhibition TAB1_TAK1->NFkB Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory TJ_Modulation->Anti_inflammatory Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Seeding & Culture on Transwell Inserts (21 days) Monolayer_Check Monolayer Integrity Check (TEER & Lucifer Yellow) Caco2_Culture->Monolayer_Check Equilibration Wash and Equilibrate Monolayers Monolayer_Check->Equilibration Compound_Prep Prepare this compound Working Solution Dosing_AB Dose Apical Side (A→B) Compound_Prep->Dosing_AB Dosing_BA Dose Basolateral Side (B→A) Compound_Prep->Dosing_BA Equilibration->Dosing_AB Equilibration->Dosing_BA Incubation Incubate at 37°C (2 hours) Dosing_AB->Incubation Dosing_BA->Incubation Sampling Collect Samples from Apical and Basolateral Compartments Incubation->Sampling LCMS Quantify Compound Concentration (LC-MS/MS) Sampling->LCMS Papp_Calc Calculate Papp LCMS->Papp_Calc Efflux_Calc Calculate Efflux Ratio Papp_Calc->Efflux_Calc Data_Interpretation Data Interpretation and Permeability Classification Efflux_Calc->Data_Interpretation Permeability_Classification Start Start with Papp (A→B) and Efflux Ratio Papp_Check Papp (A→B) > 10 x 10⁻⁶ cm/s? Start->Papp_Check High_Perm High Permeability Papp_Check->High_Perm Yes Low_Perm Low Permeability Papp_Check->Low_Perm No Efflux_Check Efflux Ratio > 2? Efflux_Substrate Potential Efflux Substrate Efflux_Check->Efflux_Substrate Yes No_Efflux Not a Significant Efflux Substrate Efflux_Check->No_Efflux No High_Perm->Efflux_Check Low_Perm->Efflux_Check

References

Application Notes and Protocols: GSK137647A Treatment of RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). Activation of FFA4, a receptor for medium and long-chain free fatty acids, has been demonstrated to exert significant anti-inflammatory effects, making it a compelling target for therapeutic intervention in inflammatory diseases. In macrophages, such as the murine RAW 264.7 cell line, this compound-mediated activation of FFA4 leads to the attenuation of inflammatory responses triggered by stimuli like lipopolysaccharide (LPS). This is achieved through the modulation of key intracellular signaling pathways, primarily inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. Consequently, the production and release of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are suppressed. These application notes provide detailed protocols for the treatment of RAW 264.7 macrophages with this compound and for the subsequent assessment of its anti-inflammatory and immunomodulatory effects.

Data Presentation

The following tables summarize quantitative data on the effects of FFA4 agonists on RAW 264.7 macrophages. It is important to note that specific dose-response data for this compound in RAW 264.7 cells is limited in publicly available literature. Therefore, data from a structurally similar and potent FFA4 agonist, TUG-891, is included for reference and comparative purposes.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages by FFA4 Agonists

CompoundMediatorMethodResult
TUG-891TNF-αELISApIC50: 5.86 ± 0.29
TUG-891Reactive Oxygen Species (ROS)ChemiluminescenceSignificant abrogation at 3 µM
This compoundNitric Oxide (NO)Griess AssayData not available
This compoundIL-6ELISAData not available
This compoundIL-1βELISAData not available

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Signaling Pathway

Activation of FFA4 by this compound in macrophages initiates a signaling cascade that ultimately suppresses the inflammatory response. This process is primarily mediated through Gαq/11 and β-arrestin-2 pathways. Upon ligand binding, FFA4 activation can lead to the inhibition of TAK1, a key kinase in the NF-κB and MAPK signaling pathways. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise drive the transcription of pro-inflammatory genes. Similarly, the MAPK pathways (including JNK and p38) are also suppressed, further contributing to the reduction in inflammatory mediator production.

FFA4_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Binds to Gaq11 Gαq/11 FFA4->Gaq11 Activates beta_arrestin β-arrestin-2 FFA4->beta_arrestin Recruits TAK1 TAK1 beta_arrestin->TAK1 Inhibits IKK IKK Complex TAK1->IKK Activates MAPK MAPK (JNK, p38) TAK1->MAPK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates MAPK->Nucleus Translocates Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Inflammation Promotes LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->TAK1 Activates

Caption: FFA4 signaling pathway activated by this compound in macrophages.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on RAW 264.7 macrophages.

Experimental_Workflow cluster_assays Assays start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells into Plates culture->seed pretreat Pre-treat with this compound (various concentrations) seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (Time-course) stimulate->incubate collect Collect Supernatant / Lyse Cells incubate->collect griess Griess Assay (NO) collect->griess Supernatant elisa ELISA (Cytokines) collect->elisa Supernatant phagocytosis Phagocytosis Assay collect->phagocytosis Cells western Western Blot (Proteins) collect->western Cell Lysate analyze Data Analysis griess->analyze elisa->analyze phagocytosis->analyze western->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound effects on RAW 264.7 cells.

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain RAW 264.7 cells in T-75 flasks with supplemented DMEM.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add fresh medium to the flask and detach the adherent cells using a cell scraper.

  • Create a single-cell suspension by gently pipetting up and down.

  • Seed new T-75 flasks at a density of 2-5 x 10^5 cells/mL.

Treatment of RAW 264.7 Cells with this compound and LPS

Materials:

  • This compound (prepare stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (prepare stock solution in sterile water or PBS)

  • RAW 264.7 cells cultured in 24-well or 96-well plates

  • Supplemented DMEM

Protocol:

  • Seed RAW 264.7 cells in appropriate multi-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in supplemented DMEM from the stock solution. A typical final concentration range to test would be 0.1 µM to 50 µM.

  • Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Prepare a working solution of LPS in supplemented DMEM. A final concentration of 100-1000 ng/mL is commonly used to induce an inflammatory response.

  • Add the LPS solution to the wells (except for the unstimulated control wells) and incubate for the desired period (e.g., 6-24 hours for cytokine and NO analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Materials:

  • Griess Reagent System (e.g., from Promega)

  • Sodium nitrite (NaNO2) standard

  • Supernatants from treated RAW 264.7 cells

  • 96-well plate

Protocol:

  • After the incubation period, collect 50 µL of culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a nitrite standard curve using the NaNO2 standard provided with the kit.

  • Add 50 µL of the Sulfanilamide solution to all samples and standards and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Measurement of Cytokine Production (ELISA)

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Supernatants from treated RAW 264.7 cells

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Protocol:

  • Collect the culture supernatants after treatment. If not used immediately, store at -80°C.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, and then a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve generated.

Phagocytosis Assay

Materials:

  • Fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads)

  • RAW 264.7 cells cultured on glass coverslips in a 24-well plate

  • Quenching solution (e.g., Trypan Blue)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Mounting medium with DAPI

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate and treat with this compound and/or LPS as described previously.

  • Add fluorescently labeled particles to the cells at a specific particle-to-cell ratio (e.g., 10:1) and incubate for 1-2 hours to allow for phagocytosis.

  • Wash the cells three times with cold PBS to remove non-internalized particles.

  • To quench the fluorescence of surface-bound particles, add a quenching solution like Trypan Blue for a few minutes and then wash again with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Visualize the cells using a fluorescence microscope. The phagocytic activity can be quantified by counting the number of internalized particles per cell or the percentage of phagocytosing cells.

  • Alternatively, for a more quantitative analysis, the cells can be detached and analyzed by flow cytometry to measure the fluorescence intensity per cell.

Application Notes and Protocols for In Vivo Studies Using GSK137647A in C57BL/6 Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4). GPR120 is predominantly expressed in adipose tissue, macrophages, and the gastrointestinal tract, where it plays a crucial role in regulating glucose metabolism, inflammation, and insulin sensitivity. These application notes provide detailed protocols for in vivo studies in C57BL/6 mice to investigate the therapeutic potential of this compound in metabolic and inflammatory disorders. While specific in vivo data for this compound in a diet-induced obesity model in C57BL/6 mice is limited in publicly available literature, the following protocols are based on established methodologies for evaluating GPR120 agonists in this context.

Mechanism of Action of this compound

This compound activates GPR120, initiating downstream signaling cascades that lead to anti-inflammatory and insulin-sensitizing effects. Activation of GPR120 can lead to the recruitment of β-arrestin 2, which in turn inhibits TAK1, a key kinase in the Toll-like receptor (TLR) and tumor necrosis factor-α (TNF-α) inflammatory signaling pathways. This inhibition prevents the activation of downstream inflammatory mediators like NF-κB and JNK. Additionally, GPR120 activation has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion.

This compound This compound GPR120 GPR120 This compound->GPR120 activates beta_arrestin_2 β-arrestin 2 GPR120->beta_arrestin_2 recruits GLP1 GLP-1 Release GPR120->GLP1 stimulates TAK1 TAK1 beta_arrestin_2->TAK1 inhibits NF_kB NF-κB TAK1->NF_kB activates JNK JNK TAK1->JNK activates Inflammation Inflammation NF_kB->Inflammation JNK->Inflammation Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion enhances

Caption: Simplified signaling pathway of this compound via GPR120 activation.

Key In Vivo Applications and Protocols

Diet-Induced Obesity (DIO) and Metabolic Dysfunction Model

This model is essential for evaluating the efficacy of this compound in treating obesity and related metabolic disorders such as insulin resistance and type 2 diabetes.

Experimental Protocol: Induction of Diet-Induced Obesity

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old.

  • Housing: House mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity and insulin resistance.

  • Monitoring: Monitor body weight and food intake weekly.

  • This compound Administration:

    • Vehicle: Prepare a vehicle solution (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).

    • Dosing: Based on studies with other GPR120 agonists, a starting dose of 1-10 mg/kg body weight, administered daily via oral gavage or intraperitoneal (i.p.) injection, can be used. Dose-response studies are recommended.

    • Treatment Period: Administer this compound or vehicle for 4-8 weeks.

Start Start: 6-8 week old C57BL/6 mice HFD High-Fat Diet (8-16 weeks) Start->HFD Obesity Obesity & Insulin Resistance Developed HFD->Obesity Treatment Treatment Phase (4-8 weeks) - Vehicle - this compound Obesity->Treatment Endpoint Endpoint Analysis: - Body Weight - Fat Mass - Glucose Tolerance - Insulin Sensitivity Treatment->Endpoint

Application Notes and Protocols for Studying Gut Hormone Secretion with GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is highly expressed in enteroendocrine cells of the gastrointestinal tract and plays a crucial role in sensing dietary long-chain fatty acids, leading to the secretion of important gut hormones. These hormones, including Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY), and Glucose-dependent Insulinotropic Polypeptide (GIP), are key regulators of glucose homeostasis, appetite, and overall metabolic health. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the mechanisms of gut hormone secretion.

Mechanism of Action

This compound selectively binds to and activates FFA4. This activation initiates a downstream signaling cascade primarily through the Gαq/11 subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium levels. This elevation in intracellular calcium is a key trigger for the exocytosis of hormone-containing granules from enteroendocrine cells.[1][2]

Quantitative Data on this compound

This compound is a highly selective agonist for FFA4 over other free fatty acid receptors.

Parameter Human FFA4 Mouse FFA4 Rat FFA4 Human FFA1, FFA2, FFA3
pEC50 6.36.26.1< 4.5

Table 1: Potency and Selectivity of this compound.[1]

Effects on Gut Hormone Secretion

While extensive dose-response data for this compound on gut hormone secretion is limited in publicly available literature, existing studies provide valuable insights.

Hormone Cell/Tissue Model Concentration of this compound Observed Effect Reference
GLP-1 NCI-H716 cellsNot specified~50% efficacy compared to linoleic acid[3]
GLP-1 Mouse colonic crypts10 µMNo significant secretion[4]
PYY General FFA4 ActivationNot applicableFFA4 activation is known to stimulate PYY release
GIP General FFA4 ActivationNot applicableFFA4 activation is known to stimulate GIP release

Experimental Protocols

The following are generalized protocols for studying gut hormone secretion using this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: In Vitro GLP-1 Secretion from NCI-H716 Cells

Materials:

  • NCI-H716 cells

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Matrigel or other basement membrane matrix

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • GLP-1 ELISA kit

  • 96-well plates

Procedure:

  • Cell Culture: Culture NCI-H716 cells on Matrigel-coated plates in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Seed NCI-H716 cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 48-72 hours.

  • Preparation for Stimulation: Gently wash the cells twice with pre-warmed KRBB.

  • Pre-incubation: Add 100 µL of KRBB to each well and pre-incubate for 30 minutes at 37°C.

  • Stimulation: Remove the pre-incubation buffer and add 100 µL of KRBB containing different concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM), vehicle (DMSO), or a positive control.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion to the total protein content of the cells in each well.

Protocol 2: Ex Vivo Gut Hormone Secretion from Primary Intestinal Cultures

Materials:

  • Freshly isolated intestinal tissue (e.g., mouse colon)

  • Collagenase and Dispase for tissue digestion

  • DMEM/F12 medium with supplements

  • Matrigel

  • Extracellular Buffer (ECB: 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • ELISA kits for GLP-1, PYY, and GIP

  • 24-well plates

Procedure:

  • Crypt Isolation: Isolate intestinal crypts from fresh tissue using established collagenase/dispase digestion protocols.

  • Organoid Culture: Embed the isolated crypts in Matrigel and culture in a 24-well plate with appropriate growth factors to form intestinal organoids.

  • Preparation for Stimulation: After 5-7 days of culture, gently wash the organoids with pre-warmed ECB.

  • Stimulation: Add 500 µL of ECB containing various concentrations of this compound or vehicle to the wells.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant for hormone measurement.

  • Hormone Measurement: Quantify the levels of GLP-1, PYY, and GIP in the supernatant using specific ELISA kits.

  • Data Analysis: Normalize hormone secretion to the number of organoids or total protein content.

Visualizations

Signaling Pathway of this compound in Enteroendocrine Cells

FFA4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FFA4 FFA4 (GPR120) This compound->FFA4 Binds to G_protein Gαq/11 FFA4->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Exocytosis Hormone Granule Exocytosis Ca_cyto->Exocytosis Triggers Gut_Hormones Gut Hormone Secretion (GLP-1, PYY, GIP) Exocytosis->Gut_Hormones

Caption: FFA4 signaling pathway initiated by this compound.

Experimental Workflow for In Vitro Gut Hormone Secretion Assay

experimental_workflow start Start culture_cells Culture Enteroendocrine Cells (e.g., NCI-H716) start->culture_cells seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate wash_cells Wash with Buffer seed_plate->wash_cells pre_incubate Pre-incubate (30 min) wash_cells->pre_incubate stimulate Add this compound (various concentrations) pre_incubate->stimulate incubate Incubate (2 hours) stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant run_elisa Measure Hormone Levels (ELISA) collect_supernatant->run_elisa analyze_data Analyze Data run_elisa->analyze_data end End analyze_data->end

Caption: In vitro workflow for this compound-induced hormone secretion.

References

Troubleshooting & Optimization

GSK137647A solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of GSK137647A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water.

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies, with concentrations ranging from 61 mg/mL to ≥121.6 mg/mL. It is advisable to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For practical purposes, a stock solution of 100 mg/mL is readily achievable.

Q3: Can I dissolve this compound in ethanol?

A3: Yes, this compound is soluble in ethanol, with reported solubilities around 10 mg/mL to 50 mM. Sonication may be required to achieve higher concentrations in ethanol.

Q4: Why is my this compound precipitating when I dilute the DMSO stock in my aqueous cell culture medium?

A4: this compound is poorly soluble in aqueous solutions. Direct dilution of a high-concentration DMSO stock into aqueous media will likely cause the compound to precipitate out of solution. This is a common issue due to the hydrophobic nature of the molecule. For cell-based assays, it is crucial to ensure the final DMSO concentration is low enough to be tolerated by the cells and to minimize precipitation.

Q5: How should I store this compound powder and stock solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder in DMSO
  • Possible Cause: The DMSO may have absorbed moisture. The hygroscopic nature of DMSO can significantly reduce the solubility of this compound.

  • Solution:

    • Use fresh, anhydrous, research-grade DMSO.

    • Warm the mixture gently to 37°C and/or vortex briefly to aid dissolution.

    • Sonication can also be used to facilitate dissolution.

Issue 2: Precipitation in Cell Culture Media
  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Solution:

    • Decrease the final concentration: Test a lower final concentration of this compound in your experiment.

    • Optimize the final DMSO concentration: While keeping the final this compound concentration the same, try preparing it from a more diluted DMSO stock to see if that improves solubility upon final dilution. However, be mindful of the final DMSO concentration's effect on your cells.

    • Use a serum-containing medium for dilution: For some hydrophobic compounds, pre-diluting the DMSO stock in fetal bovine serum (FBS) before adding it to the final culture medium can help maintain solubility.

Issue 3: Inconsistent Results in In Vivo Studies
  • Possible Cause: Poor bioavailability due to precipitation of the compound upon administration.

  • Solution:

    • Use a co-solvent formulation: For in vivo studies, a simple dilution of the DMSO stock is not recommended. A formulation with co-solvents is necessary to maintain solubility and improve bioavailability.

    • Follow established formulation protocols: Specific, multi-step protocols for preparing this compound for oral or intraperitoneal administration have been published by suppliers. These typically involve a mixture of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil.

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO61 mg/mL199.74 mMUse of fresh, anhydrous DMSO is critical as moisture can reduce solubility.
≥ 100 mg/mL≥ 327.45 mMSaturation may not have been reached at this concentration.
≥ 121.6 mg/mL≥ 398.17 mM
Ethanol10 mg/mL32.74 mM
≥ 9.49 mg/mL≥ 31.07 mMSonication may be required.
50 mM15.27 mg/mL
WaterInsoluble-

Molecular Weight of this compound: 305.39 g/mol

Experimental Protocols

Protocol 1: Preparation of a 100 mM DMSO Stock Solution
  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mM concentration.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Formulation for In Vivo Oral Administration

This protocol is adapted from supplier recommendations and is intended to create a stable solution for oral gavage.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 120 mg/mL).

  • In a separate tube, measure out 400 µL of PEG300.

  • Add 50 µL of the 120 mg/mL DMSO stock solution to the PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of deionized water (ddH₂O) to bring the total volume to 1 mL.

  • The final solution should be used immediately for optimal results.

Protocol 3: Formulation for In Vivo Intraperitoneal (IP) Injection

This protocol is adapted from supplier recommendations for IP administration.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 120 mg/mL).

  • In a separate tube, measure out 950 µL of corn oil.

  • Add 50 µL of the 120 mg/mL clear DMSO stock solution to the corn oil.

  • Mix thoroughly until a homogenous suspension is achieved.

  • The mixed solution should be used immediately for optimal results.

Visual Guides

G cluster_0 Troubleshooting Workflow for In Vitro Experiments start Precipitation Observed in Cell Culture Medium check_dmso Is final DMSO concentration > 1%? start->check_dmso check_conc Is this compound concentration high? check_dmso->check_conc No reduce_dmso Reduce final DMSO concentration check_dmso->reduce_dmso Yes reduce_conc Lower final This compound concentration check_conc->reduce_conc Yes serum_dilution Try pre-dilution in FBS check_conc->serum_dilution No success Solution Clear reduce_dmso->success reduce_conc->success serum_dilution->success

Caption: Troubleshooting workflow for this compound precipitation in cell culture.

G cluster_1 This compound Signaling Pathway (via FFA4/GPR120) gsk This compound ffa4 FFA4/GPR120 gsk->ffa4 gq11 Gαq/11 ffa4->gq11 beta_arrestin β-Arrestin ffa4->beta_arrestin plc PLCβ gq11->plc erk ERK1/2 Activation beta_arrestin->erk anti_inflammatory Anti-inflammatory Effects beta_arrestin->anti_inflammatory ca_release Ca²⁺ Release plc->ca_release glp1 GLP-1 Secretion ca_release->glp1 insulin Insulin Secretion ca_release->insulin erk->anti_inflammatory

Caption: Simplified signaling pathway of this compound via the FFA4/GPR120 receptor.

References

Technical Support Center: Optimizing GSK137647A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of GSK137647A for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120).[1][2][3][4][5] It is a non-carboxylic acid agonist with pEC50 values of 6.3, 6.2, and 6.1 for human, mouse, and rat FFA4 receptors, respectively. This compound has demonstrated high selectivity for FFA4 over other free fatty acid receptors like FFA1, FFA2, and FFA3.

The activation of FFA4 by this compound initiates downstream signaling through two primary pathways:

  • Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can lead to various cellular responses, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).

  • β-arrestin-2 Pathway: This pathway is crucial for the anti-inflammatory effects of this compound. Upon receptor activation, β-arrestin-2 is recruited, which can inhibit the TAK1 signaling complex. This inhibition prevents the activation of downstream pro-inflammatory transcription factors like NF-κB, thereby reducing the expression of inflammatory cytokines.

Q2: What is a recommended starting dose for this compound in mice?

A reported effective dose of this compound in mouse models of colitis is 1 mg/kg, administered intraperitoneally (i.p.) twice daily . However, the optimal dose for your specific in vivo model and research question may vary. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose.

Q3: How should I design a dose-response study for this compound?

For a dose-response study, it is advisable to test a range of doses. Based on studies with other GPR120 agonists, a starting point could be a logarithmic dose escalation, for example: 1 mg/kg, 3 mg/kg, and 10 mg/kg . In some cases, higher doses of up to 30 mg/kg or 100 mg/kg have been explored for other GPR120 agonists. The choice of doses should be guided by the specific disease model and the expected potency of the compound.

Q4: How do I prepare this compound for in vivo administration?

This compound is poorly soluble in water. Therefore, a suitable vehicle is required for its administration. The choice of vehicle will depend on the route of administration (e.g., oral, intraperitoneal, intravenous).

Here are some example vehicle formulations:

  • For Intraperitoneal (i.p.) Injection: A common vehicle system for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation could be:

    • 5% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 50% ddH2O (double-distilled water)

  • For Oral Administration (gavage):

    • Suspension: A suspension can be made using 0.5% sodium carboxymethyl cellulose (CMC-Na) in water.

    • Solution in Corn Oil: this compound can be dissolved in DMSO first and then mixed with corn oil.

It is crucial to ensure the final concentration of solvents like DMSO is kept low to minimize potential toxicity to the animals.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in the formulation. The solubility limit of the compound has been exceeded in the chosen vehicle.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300), being mindful of potential toxicity.- Use sonication to aid dissolution.- Consider preparing a suspension instead of a solution. For suspensions, ensure uniform particle size through micronization.
Vehicle-related toxicity or adverse effects in animals. The chosen vehicle or a component of it (e.g., high concentration of DMSO) is causing an adverse reaction.- Run a vehicle-only control group to assess the tolerability of the formulation.- Reduce the concentration of potentially toxic components like DMSO.- Explore alternative, well-tolerated vehicles such as cyclodextrins (e.g., HP-β-CD) or lipid-based formulations.
Lack of in vivo efficacy at the tested doses. - Insufficient drug exposure due to poor absorption or rapid metabolism.- The chosen dose is below the therapeutic window.- The compound is not effective in the chosen animal model.- Confirm target engagement with a pharmacodynamic marker if available.- Conduct a pharmacokinetic (PK) study to determine the bioavailability, half-life, Cmax, and Tmax of this compound in your chosen species and formulation. This will inform dosing frequency and route.- Increase the dose in a subsequent dose-response study.- Re-evaluate the suitability of the animal model for the intended therapeutic effect.
High variability in experimental results. - Inconsistent formulation preparation leading to variable dosing.- Instability of the formulation over time.- Animal-to-animal variation in drug metabolism and response.- Ensure the formulation is homogenous before each administration. For suspensions, continuous stirring during dosing may be necessary.- Prepare fresh formulations for each experiment and assess their stability over the duration of use.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssayValue
FFA4/GPR120HumanpEC506.3
FFA4/GPR120MousepEC506.2
FFA4/GPR120RatpEC506.1
FFA4/GPR120HumanEC50501 nM

Source:

Table 2: Example In Vivo Dosing Parameters for GPR120 Agonists

CompoundSpeciesRoute of AdministrationDose Range
This compoundMouseIntraperitoneal (i.p.)1 mg/kg (twice daily)
Compound 20 (analogue)MouseIntraperitoneal (i.p.)1, 3, 10 mg/kg
Compound 32 (analogue)MouseOral (p.o.)10 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the following order:

    • 400 µL PEG300

    • 50 µL Tween 80

    • 500 µL ddH2O

  • Final Formulation: Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 50 µL of a 20 mg/mL stock to 950 µL of the vehicle.

  • Mixing: Vortex the final solution thoroughly to ensure it is clear and homogenous.

  • Administration: Administer the solution to the animals via intraperitoneal injection at the desired volume (e.g., 10 mL/kg body weight). It is recommended to use the formulation immediately after preparation.

Protocol 2: General Workflow for an In Vivo Efficacy Study

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Randomization and Grouping: Randomly assign animals to different treatment groups (vehicle control, this compound low dose, medium dose, high dose).

  • Formulation Preparation: Prepare the vehicle and this compound formulations as described in Protocol 1 or an alternative validated protocol.

  • Dosing: Administer the designated treatment to each animal according to the study design (e.g., once or twice daily for a specified number of days).

  • Monitoring: Monitor the animals daily for any signs of toxicity, changes in body weight, and other relevant clinical observations.

  • Efficacy Assessment: At the end of the study, assess the efficacy of the treatment using appropriate endpoints for your disease model (e.g., disease activity index, histological scoring, biomarker analysis).

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the significance of the observed effects.

Visualizations

GSK137647A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein Gαq/11 Pathway cluster_arrestin β-arrestin-2 Pathway GSK This compound FFA4 FFA4/GPR120 GSK->FFA4 Gq11 Gαq/11 FFA4->Gq11 Barr2 β-arrestin-2 FFA4->Barr2 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK1/2 Phosphorylation PKC->ERK TAK1 TAK1 Complex Barr2->TAK1 NFkB NF-κB Inhibition TAK1->NFkB Inhibition of activation Inflam Anti-inflammatory Effects NFkB->Inflam

Caption: this compound signaling pathway.

Experimental_Workflow start Start: In Vivo Study Design acclimatization Animal Acclimatization start->acclimatization randomization Randomization & Grouping acclimatization->randomization formulation Formulation Preparation (Vehicle & this compound) randomization->formulation dosing Dosing Administration formulation->dosing monitoring Daily Monitoring (Toxicity, Body Weight) dosing->monitoring endpoint Endpoint Analysis (Efficacy Assessment) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End: Study Conclusion data_analysis->end

Caption: Experimental workflow for in vivo studies.

Troubleshooting_Logic start Issue Encountered formulation_issue Formulation Issue? start->formulation_issue efficacy_issue Lack of Efficacy? start->efficacy_issue toxicity_issue Toxicity Observed? start->toxicity_issue precipitation Precipitation formulation_issue->precipitation Yes instability Instability formulation_issue->instability Yes check_pk Conduct PK Study efficacy_issue->check_pk Yes increase_dose Increase Dose efficacy_issue->increase_dose Yes vehicle_control Run Vehicle Control toxicity_issue->vehicle_control Yes reduce_solvents Reduce Toxic Solvents toxicity_issue->reduce_solvents Yes adjust_vehicle Adjust Vehicle/ Co-solvents precipitation->adjust_vehicle use_suspension Use Suspension precipitation->use_suspension instability->adjust_vehicle

Caption: Troubleshooting decision tree.

References

Potential off-target effects of GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] It is a non-carboxylic agonist that activates FFA4, a G protein-coupled receptor (GPCR) involved in various physiological processes, including the regulation of glucose homeostasis and inflammatory responses.[1] Activation of FFA4 by this compound can lead to downstream signaling events such as intracellular calcium mobilization, stimulation of glucagon-like peptide-1 (GLP-1) secretion, and enhancement of glucose-stimulated insulin secretion.

Q2: What is the known selectivity profile of this compound?

This compound demonstrates high selectivity for FFA4 over other related free fatty acid receptors, namely FFA1 (GPR40), FFA2 (GPR43), and FFA3 (GPR41).[1] While comprehensive screening data against a broad range of unrelated targets like kinases, other GPCRs, and ion channels is not extensively published in the public domain, available information emphasizes its selectivity within the free fatty acid receptor family.

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data detailing specific off-target interactions of this compound beyond the free fatty acid receptor family. Pre-clinical safety pharmacology studies are typically conducted to assess potential off-target effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems, before a compound advances to clinical trials. However, the results of these specific studies for this compound are not readily accessible. Researchers should, therefore, remain vigilant for unexpected biological effects in their experiments.

Q4: What are the recommended solvents and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your experimental medium. For long-term storage, it is recommended to store the solid compound and DMSO stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

Issue: Unexpected or inconsistent results in my cell-based assay.

If you are observing unexpected phenotypes or inconsistent results when using this compound, it is crucial to systematically troubleshoot to determine if the cause is related to off-target effects or other experimental variables.

Possible Cause 1: Off-Target Effects

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Ensure that your experimental system expresses functional FFA4/GPR120. You can verify this through techniques like qPCR for mRNA expression or Western blot for protein expression. A positive control, such as a known endogenous ligand for FFA4 (e.g., linoleic acid), should be used to confirm that the receptor is responsive in your system.

    • Dose-Response Analysis: Perform a full dose-response curve for this compound in your assay. An off-target effect may exhibit a different potency (EC50) than what is expected for FFA4 activation.

    • Use a Structurally Unrelated Agonist: If available, test another selective FFA4/GPR120 agonist with a different chemical structure. If both compounds produce the same biological effect, it is more likely to be an on-target effect.

    • Use an Antagonist: If a selective FFA4/GPR120 antagonist is available, test whether it can block the effects of this compound in your assay. Reversal of the phenotype by an antagonist strongly suggests an on-target mechanism.

    • Control for Vehicle Effects: Ensure that the concentration of the vehicle (e.g., DMSO) used in your experiments is consistent across all conditions and is not causing any cellular effects on its own.

Possible Cause 2: Experimental Variability

  • Troubleshooting Steps:

    • Cell Line Integrity: Verify the identity of your cell line and regularly test for mycoplasma contamination.

    • Reagent Quality: Ensure the purity and integrity of your this compound compound. If possible, obtain a fresh batch or from a different supplier to rule out compound degradation.

    • Assay Conditions: Optimize and standardize all assay parameters, including cell density, incubation times, and media components.

Data Presentation

Table 1: Selectivity Profile of this compound against Free Fatty Acid Receptors

ReceptorSpeciespEC50
FFA4 (GPR120) Human6.3
Mouse6.2
Rat6.1
FFA1 (GPR40) Human, Mouse, Rat< 4.5
FFA2 (GPR43) Human, Mouse, Rat< 4.5
FFA3 (GPR41) Human, Mouse, Rat< 4.5

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency. Data compiled from publicly available sources.[1]

Experimental Protocols

Protocol 1: General Procedure for Off-Target Kinase Profiling

This protocol provides a general workflow for screening a small molecule like this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., at 10 mM).

  • Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a broad range of the human kinome. These panels are available from various contract research organizations.

  • Assay Format: Radiometric assays, such as the filter-binding assay using [γ-³³P]ATP, are considered the gold standard for their sensitivity and reliability.

  • Kinase Reaction:

    • In a microplate, combine the kinase reaction buffer, the specific kinase, and the substrate.

    • Add this compound at a fixed concentration (e.g., 10 µM for an initial screen) or in a dose-response format. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration.

  • Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of kinase activity for this compound compared to the vehicle control. For compounds showing significant inhibition, determine the IC50 value.

Protocol 2: General Procedure for GPCR Off-Target Screening (Calcium Flux Assay)

This protocol outlines a common method for assessing the off-target activity of a compound at other GPCRs that signal through the Gq pathway.

  • Cell Culture: Use cell lines stably expressing the GPCRs of interest.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture until they form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.

    • Add this compound to the wells and continuously record the fluorescence signal to detect any changes in intracellular calcium concentration.

    • Include a known agonist for each GPCR as a positive control.

  • Data Analysis: Analyze the fluorescence data to determine if this compound elicits a calcium response. Calculate the EC50 for any observed agonistic activity. To test for antagonistic activity, pre-incubate the cells with this compound before adding the known agonist and measure the inhibition of the agonist's response.

Visualizations

GSK137647A_On_Target_Signaling_Pathway This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 Binds to Gq11 Gαq/11 FFA4->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: On-target signaling pathway of this compound via FFA4/GPR120.

Off_Target_Screening_Workflow start Start: Suspected Off-Target Effect lit_review Literature Review & In Silico Prediction start->lit_review screening Broad Panel Screening lit_review->screening kinase_panel Kinase Panel screening->kinase_panel gpcr_panel GPCR Panel screening->gpcr_panel ion_channel_panel Ion Channel Panel screening->ion_channel_panel hit_id Hit Identification kinase_panel->hit_id gpcr_panel->hit_id ion_channel_panel->hit_id validation Hit Validation hit_id->validation dose_response Dose-Response (IC50 / EC50) validation->dose_response orthogonal_assay Orthogonal Assays validation->orthogonal_assay sar Structure-Activity Relationship (SAR) dose_response->sar orthogonal_assay->sar end Conclusion: Confirmed Off-Target sar->end

Caption: General workflow for identifying and validating potential off-target effects.

References

GSK137647A stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK137647A. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. It is also recommended to store the powder in a dry and dark environment.[1][2][3]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store these solutions at -80°C, where they can be stable for up to 2 years.[1][3] For shorter-term storage, -20°C is suitable for up to 1 year.

Q3: What solvents can I use to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), with a solubility of at least 100 mg/mL (327.45 mM). It is also soluble in ethanol. The compound is reported to be insoluble in water. For optimal results, it is advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.

Q4: Is this compound stable at room temperature during shipping?

A4: Yes, this compound is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.

Stability and Storage Data Summary

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

Solubility Data

SolventConcentration
DMSO≥ 100 mg/mL (327.45 mM)
Ethanol10 mg/mL
WaterInsoluble

Troubleshooting Guide

Issue: Difficulty in dissolving this compound in DMSO.

  • Possible Cause 1: Old or hygroscopic DMSO.

    • Solution: Use fresh, anhydrous DMSO. Moisture absorbed by DMSO can significantly decrease the solubility of the compound.

  • Possible Cause 2: Insufficient mixing.

    • Solution: To aid dissolution, you can gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period.

Issue: Reduced activity of this compound in experiments.

  • Possible Cause 1: Improper storage of stock solutions.

    • Solution: Ensure that stock solutions are stored at -80°C for long-term storage and have not been subjected to multiple freeze-thaw cycles. Aliquoting the stock solution upon preparation is highly recommended.

  • Possible Cause 2: Degradation of the compound.

    • Solution: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general principles of chemical stability suggest avoiding prolonged exposure to harsh conditions such as strong acids, bases, strong oxidizing agents, and high temperatures. If degradation is suspected, it is recommended to use a fresh vial of the compound.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 305.39 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, weigh out 3.05 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Vortex briefly to mix. If necessary, gently warm the vial to 37°C and sonicate in an ultrasonic bath until the compound is fully dissolved.

    • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

General Approach for a Forced Degradation Study

  • Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat a solution of this compound in a suitable solvent with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analytical Method:

    • A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from any potential degradation products.

  • Analysis:

    • Analyze the stressed samples at various time points and compare the chromatograms to that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

GPR120_Signaling_Pathway GPR120 Signaling Pathway This compound This compound GPR120 GPR120 (FFA4 Receptor) This compound->GPR120 activates Gq_protein Gq Protein GPR120->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream_Effects Downstream Cellular Effects (e.g., Insulin Secretion) Ca_release->Downstream_Effects PKC->Downstream_Effects

Caption: Activation of the GPR120 receptor by this compound.

Troubleshooting_Workflow Troubleshooting this compound Experimental Issues Start Experiment with this compound Shows Unexpected Results Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Use_Fresh_DMSO Use fresh, anhydrous DMSO. Consider gentle warming/sonication. Check_Solubility->Use_Fresh_DMSO No Check_Storage Were stock solutions stored correctly? Check_Solubility->Check_Storage Yes Use_Fresh_DMSO->Check_Storage Aliquot_and_Store Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid freeze-thaw cycles. Check_Storage->Aliquot_and_Store No Consider_Degradation Could the compound have degraded? Check_Storage->Consider_Degradation Yes Aliquot_and_Store->Consider_Degradation Use_New_Vial Use a new, unopened vial of this compound. Consider_Degradation->Use_New_Vial Yes Consult_Supplier Contact technical support of the supplier. Consider_Degradation->Consult_Supplier No Use_New_Vial->Consult_Supplier

Caption: A logical workflow for troubleshooting common issues.

References

Overcoming poor solubility of GSK137647A in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of GSK137647A.

Frequently Asked Questions (FAQs)

Q1: What is the documented solubility of this compound in common laboratory solvents?

This compound is practically insoluble in water.[1][2] Its solubility has been determined in several organic solvents, which are typically used to prepare concentrated stock solutions.

Data Summary: Solubility of this compound in Organic Solvents

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (327.45 mM)[3][4]
Dimethyl Sulfoxide (DMSO)61 mg/mL (199.74 mM)[1]
Dimethyl Sulfoxide (DMSO)Soluble to 100 mM
Dimethyl Sulfoxide (DMSO)≥121.6 mg/mL
EthanolSoluble to 50 mM
Ethanol10 mg/mL
Ethanol≥9.49 mg/mL (with ultrasonic)

Note: Solubility can be affected by factors such as the purity of the compound, temperature, and the presence of moisture in the solvent. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can reduce solubility.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, cell culture medium). Why is this happening and what can I do?

This is a common issue known as solvent-shifting precipitation. When a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium, the compound's local environment rapidly changes from a favorable organic solvent to an unfavorable aqueous one, causing it to crash out of solution.

Troubleshooting Guide: Precipitation Upon Dilution

If you are observing precipitation of this compound when diluting a stock solution into an aqueous buffer, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Solution q1 Is the final concentration of this compound too high? start->q1 s1 Decrease the final working concentration. q1->s1 Yes q2 Is the percentage of organic solvent (e.g., DMSO) in the final solution too low? q1->q2 No end Solution Achieved s1->end s2 Increase the percentage of the organic co-solvent. (Note: Be mindful of solvent toxicity in cell-based assays) q2->s2 Yes q3 Are you using a direct dilution method? q2->q3 No s2->end s3 Employ a multi-step dilution protocol using intermediate solvents like PEG300 and Tween 80. q3->s3 Yes s3->end G cluster_1 Advanced Solubilization Strategies start Poor Aqueous Solubility of this compound strategy1 Cyclodextrin Complexation start->strategy1 strategy2 Solid Dispersion start->strategy2 strategy3 Nanomilling start->strategy3 strategy4 Lipid-Based Formulations start->strategy4 desc1 Encapsulates the hydrophobic drug in a hydrophilic shell, increasing water solubility. strategy1->desc1 desc2 Disperses the drug in a hydrophilic polymer matrix at a molecular level, improving dissolution. strategy2->desc2 desc3 Reduces particle size to the nanometer range, increasing surface area and dissolution rate. strategy3->desc3 desc4 Dissolves the drug in lipids and surfactants to form self-emulsifying systems (SEDDS). strategy4->desc4 G cluster_2 This compound Signaling Pathway This compound This compound FFA4 FFA4/GPR120 (G-protein coupled receptor) This compound->FFA4 activates Gq11 Gαq/11 FFA4->Gq11 couples to beta_arrestin β-arrestin FFA4->beta_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates downstream Downstream Signaling Events (e.g., GLP-1 secretion, anti-inflammatory effects) beta_arrestin->downstream Ca_release Intracellular Ca²⁺ Release PLC->Ca_release leads to Ca_release->downstream

References

GSK137647A experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with GSK137647A. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. What is this compound and what is its mechanism of action? this compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1][2][3] It is a non-carboxylic agonist that binds to FFA4 to initiate downstream signaling.[2] Activation of FFA4 by this compound has been shown to stimulate glucose-dependent insulin secretion, promote the release of glucagon-like peptide-1 (GLP-1), and exhibit anti-inflammatory effects.[3]

2. What are the known off-target effects of this compound? this compound is reported to be highly selective for FFA4 over other free fatty acid receptors such as FFA1, FFA2, and FFA3, with a selectivity of over 50-fold. While all small molecules have the potential for off-target effects, current literature emphasizes the selectivity of this compound for FFA4, and specific, significant off-target interactions have not been prominently reported. However, it is always good practice to include appropriate controls in experiments to monitor for unexpected effects.

3. What is the recommended purity of this compound for in vitro and in vivo studies? For most in vitro biological assays, a purity of ≥95% is considered the minimum acceptable level, with ≥98% being ideal to ensure data integrity. Impurities can lead to inaccurate potency measurements, off-target effects, or cellular toxicity. Always refer to the certificate of analysis (CoA) provided by the supplier for batch-specific purity data.

Handling and Storage

4. How should I prepare a stock solution of this compound? this compound is soluble in DMSO. It is recommended to use fresh, high-quality DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound. For a 10 mM stock solution, dissolve 3.05 mg of this compound (MW: 305.39 g/mol ) in 1 mL of DMSO.

5. What are the recommended storage conditions for this compound?

  • Powder: Store at -20°C for up to 3 years.

  • Stock solution in DMSO: Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Experimental Design

6. At what concentration should I use this compound in my experiments? The effective concentration of this compound will vary depending on the cell type, assay system, and specific endpoint being measured. The reported EC50 is approximately 501 nM. For in vitro studies, concentrations typically range from 10 µM to 50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

7. What are some common cell lines used to study this compound? this compound has been studied in a variety of cell lines, including:

  • Caco-2 cells: To study inflammatory responses and IL-6 secretion.

  • RAW 264.7 macrophages: To investigate anti-inflammatory effects and nitric oxide (NO) production.

  • MIN6 cells: A mouse pancreatic beta-cell line used for glucose-stimulated insulin secretion (GSIS) assays.

  • NCI-H716 cells: An enteroendocrine cell line used to measure GLP-1 secretion.

Troubleshooting Guides

Issue 1: Low or No Bioactivity

Potential Cause Troubleshooting Steps
Poor Solubility This compound has low aqueous solubility. Ensure the compound is fully dissolved in the stock solution (DMSO). When diluting into aqueous assay buffer, vortex thoroughly. For in vivo studies, specific formulations are required (see below).
Compound Degradation Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment from a frozen stock.
Incorrect Concentration Verify calculations for stock solution and final dilutions. Perform a dose-response experiment to ensure the concentrations used are in the active range for your assay.
Cell Line Incompatibility Confirm that your chosen cell line expresses FFA4/GPR120. Expression levels can vary, impacting the observed response.

Issue 2: High Variability and Poor Reproducibility

Potential Cause Troubleshooting Steps
Inconsistent Compound Preparation Use fresh, high-quality DMSO for stock solutions, as absorbed water can affect solubility. Ensure consistent mixing and dilution procedures.
Precipitation in Media Due to its low aqueous solubility, this compound may precipitate in cell culture media, especially at higher concentrations or during long incubation times. Visually inspect for precipitates. Consider the use of a low percentage of serum or a formulation with solubilizing agents if compatible with the assay.
Cell Culture Conditions Maintain consistent cell passage numbers, density, and culture conditions. Changes in cell health and confluency can alter receptor expression and signaling responses.
In vivo Formulation Issues For animal studies, proper formulation is critical. A common formulation involves dissolving the compound in DMSO and then mixing with corn oil or a solution of PEG300 and Tween 80. These solutions should be prepared fresh daily.

Quantitative Data Summary

Parameter Human Mouse Rat Reference
pEC50 6.36.26.1
EC50 ~501 nM--
Selectivity (over FFA1, 2, 3) >50-fold>50-fold>50-fold

Note: EC50 and pEC50 values can vary depending on the specific assay conditions and cell line used.

Experimental Protocols

1. Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization upon FFA4 activation in a cell line endogenously or exogenously expressing the receptor (e.g., HEK293-FFA4).

Materials:

  • HEK293 cells stably expressing FFA4

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM)

  • This compound stock solution (10 mM in DMSO)

  • 96-well or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the FFA4-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Data Acquisition:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 15-30 seconds.

    • Program the instrument to inject the this compound dilutions and immediately begin recording the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (maximum signal - baseline) and plot the dose-response curve to determine the EC50.

2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes a static GSIS assay using a pancreatic beta-cell line like MIN6 or isolated pancreatic islets.

Materials:

  • MIN6 cells or isolated pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

  • This compound stock solution (10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Cell/Islet Preparation: Plate MIN6 cells to be ~80-90% confluent on the day of the assay. For islets, use batches of size-matched islets.

  • Pre-incubation: Gently wash the cells/islets with a pre-warmed KRB buffer containing low glucose. Pre-incubate in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing:

      • Low glucose (negative control)

      • High glucose (positive control)

      • High glucose + varying concentrations of this compound

    • Incubate for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation, carefully collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin to the total protein content or DNA content of the cells/islets in each well.

Visualizations

GPR120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates Beta_Arrestin β-Arrestin FFA4->Beta_Arrestin recruits PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion GLP1_Secretion GLP-1 Secretion Ca_release->GLP1_Secretion ERK ERK1/2 Activation PKC->ERK Beta_Arrestin->ERK NFkB_Inhibition NF-κB Inhibition Beta_Arrestin->NFkB_Inhibition Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory

Caption: FFA4/GPR120 signaling pathway activated by this compound.

Troubleshooting_Workflow Start Experiment Start: Inconsistent/Low Activity Check_Purity Check Compound Purity (≥95%) Start->Check_Purity Check_Solubility Review Stock Solution Prep (Fresh DMSO, Vortex) Check_Purity->Check_Solubility [Purity OK] Order_New Order New Compound Check_Purity->Order_New [Purity <95%] Check_Precipitate Inspect for Precipitation in Assay Media Check_Solubility->Check_Precipitate [Prep OK] Remake_Stock Remake Stock Solution Check_Solubility->Remake_Stock [Prep Issue] Check_Conc Verify Final Concentration (Dose-Response) Check_Cells Assess Cell Health & FFA4 Expression Check_Conc->Check_Cells [Conc OK] Optimize_Conc Optimize Concentration Check_Conc->Optimize_Conc [Conc Not Optimal] Validate_Cells Validate Cell Line Check_Cells->Validate_Cells [Cell Issue] Success Problem Resolved Check_Cells->Success [Cells OK] Check_Precipitate->Check_Conc [No Precipitate] Adjust_Formulation Adjust Formulation/ Lower Concentration Check_Precipitate->Adjust_Formulation [Precipitate Found] Order_New->Success Remake_Stock->Success Optimize_Conc->Success Validate_Cells->Success Adjust_Formulation->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Interpreting unexpected results with GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with GSK137647A.

Frequently Asked Questions (FAQs)

Compound and Receptor-Related Issues

Q1: Why am I observing lower than expected potency of this compound in my assay?

A1: Several factors could contribute to lower than expected potency:

  • Poor Solubility: this compound has been reported to have weak solubility in simulated intestinal fluid.[1][2] Ensure the compound is fully dissolved. You may need to optimize your solvent conditions. For in vitro studies, DMSO is commonly used, while for in vivo studies, a combination of DMSO and corn oil may be necessary.

  • Compound Stability: Ensure proper storage of the compound to prevent degradation. Stock solutions should be stored at -20°C or -80°C.

  • Receptor Expression Levels: The level of GPR120/FFA4 expression in your experimental system can significantly impact the observed potency. Verify the expression level in your cell line or tissue.

  • Receptor Splice Variants: Human GPR120 exists in two splice variants (short and long) which may exhibit different signaling properties.[1] Consider which variant is expressed in your system.

  • Species Differences: While this compound is active at human, mouse, and rat GPR120, there are slight differences in potency (pEC50 values of 6.3, 6.2, and 6.1, respectively).[3][4] These differences might be more pronounced in downstream functional assays.

Q2: I am seeing a decrease in response after prolonged or repeated application of this compound. What could be the cause?

A2: This phenomenon is likely due to receptor desensitization . Continuous exposure to an agonist can lead to the recruitment of β-arrestins, which uncouple the receptor from G-protein signaling and promote its internalization. This can result in a diminished response over time. To investigate this, you can perform time-course experiments and assess the level of β-arrestin recruitment.

Experimental and Assay-Related Issues

Q3: My calcium mobilization assay is showing a weak or no signal with this compound. How can I troubleshoot this?

A3: A weak or absent signal in a calcium mobilization assay can be due to several factors:

  • Cell Line Choice: Ensure your cell line endogenously expresses GPR120 and couples to the Gαq pathway, which is responsible for calcium release. If not, you may need to use a cell line recombinantly expressing GPR120, and potentially co-transfect a promiscuous Gα protein like Gα16 to force coupling to the calcium pathway.

  • Assay Buffer Composition: The concentration of calcium in your assay buffer is critical. Ensure it is optimized for your specific cell type and fluorescent dye.

  • Dye Loading: Inefficient loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) can lead to a poor signal. Optimize the dye concentration and loading time for your cells.

  • Cell Health: Ensure your cells are healthy and not over-confluent, as this can affect their ability to respond to stimuli.

Q4: I am observing contradictory results for insulin secretion in my experiments with this compound. Why might this be happening?

A4: The effect of GPR120 agonists on insulin secretion can be complex and context-dependent.

  • Metabolic State: The insulinotropic effects of this compound may be altered in different metabolic states (e.g., normal vs. obese vs. diabetic). For instance, some studies have shown enhanced effects in obese, non-diabetic models, but decreased effects in diabetic models.

  • Direct vs. Indirect Effects: GPR120 is not typically found in pancreatic β-cells but is expressed in other islet cells (α- and δ-cells) and in enteroendocrine L-cells. Therefore, the effects of this compound on insulin secretion are likely indirect, mediated by the secretion of other hormones like GLP-1 or by modulating glucagon and somatostatin release.

  • Glucose Concentration: The insulin-secreting effect of GPR120 agonists is often glucose-dependent. Ensure you are performing your experiments at an appropriate glucose concentration to observe the effect.

Q5: My results on adipocyte differentiation are the opposite of what I expected with this compound. Is this a known phenomenon?

A5: Yes, there are reports of this compound inhibiting adipocyte differentiation in a mouse mesenchymal stem cell line. This might seem counterintuitive given the role of fatty acids in adipogenesis. The exact mechanism for this is still under investigation but could be related to the specific signaling pathways activated by this compound in these cells.

Data Presentation

Table 1: Potency of this compound across different species and assays.

SpeciesAssayPotency (pEC50)Reference
HumanCalcium Mobilization6.3
MouseCalcium Mobilization6.2
RatCalcium Mobilization6.1

Table 2: Selectivity of this compound for FFA Receptors.

ReceptorPotency (pEC50)Selectivity vs FFA4Reference
FFA4 (GPR120)~6.3-
FFA1 (GPR40)< 4.5>50-fold
FFA2 (GPR43)< 4.5>50-fold
FFA3 (GPR41)< 4.5>50-fold

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

  • Cell Plating: Seed HEK293 cells stably expressing GPR120 into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer (e.g., HBSS containing 20 mM HEPES, 2.5 mM probenecid, and 4 µM Fluo-4 AM). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (HBSS with 20 mM HEPES).

  • Assay: Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record baseline fluorescence for 10-20 seconds. Add 50 µL of the this compound dilution to the wells and continue recording fluorescence for at least 3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.

Protocol 2: GLP-1 Secretion Assay

  • Cell Culture: Culture NCI-H716 or STC-1 cells in an appropriate medium until they form a confluent monolayer.

  • Cell Treatment: Wash the cells with a serum-free medium and then incubate with this compound at various concentrations for a defined period (e.g., 2 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

Mandatory Visualizations

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_barrestin β-Arrestin Pathway This compound This compound GPR120 GPR120/FFA4 This compound->GPR120 Binds Gq Gαq GPR120->Gq Activates bArrestin β-Arrestin GPR120->bArrestin Recruits PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK ERK1/2 bArrestin->ERK Activates NFkB_inhibition NF-κB Inhibition bArrestin->NFkB_inhibition Leads to

Caption: Overview of GPR120 signaling pathways activated by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Compound Verify Compound Integrity (Solubility, Storage) Start->Check_Compound Check_System Validate Experimental System (Receptor Expression, Cell Health) Start->Check_System Check_Assay Review Assay Protocol (Buffers, Reagents, Controls) Start->Check_Assay Low_Potency Issue: Low Potency Check_Compound->Low_Potency Check_System->Low_Potency Contradictory Issue: Contradictory Results Check_System->Contradictory Check_Assay->Low_Potency Desensitization Issue: Decreased Response Check_Assay->Desensitization Optimize_Solubility Optimize Solvents Low_Potency->Optimize_Solubility Time_Course Perform Time-Course and β-Arrestin Assay Desensitization->Time_Course Consider_Context Consider Metabolic State and Indirect Effects Contradictory->Consider_Context End Interpret Results Optimize_Solubility->End Time_Course->End Consider_Context->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: GSK137647A Agonist Activity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the agonist activity of GSK137647A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2][3][4][5] It is a non-carboxylic acid, diarylsulfonamide-based compound.

Q2: What is the mechanism of action for this compound?

This compound activates FFA4, which is a Gαq/11-coupled receptor. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and this signaling cascade can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2).

Q3: What are the expected potency values (EC50/pEC50) for this compound?

The potency of this compound can vary slightly depending on the species and the assay format. The reported values are summarized in the table below.

Q4: Is this compound selective for FFA4?

Yes, this compound is highly selective for FFA4. It exhibits more than 50-fold selectivity over other free fatty acid receptors such as FFA1 (GPR40), FFA2 (GPR43), and FFA3 (GPR41). It has also been shown to be selective against a broader panel of G-protein-coupled receptors.

Q5: What are some common in vitro applications of this compound?

This compound is frequently used to investigate the physiological roles of FFA4 activation, which include:

  • Stimulating glucose-dependent insulin secretion.

  • Promoting glucagon-like peptide-1 (GLP-1) secretion.

  • Exerting anti-inflammatory effects.

Quantitative Data Summary

ParameterSpeciesValueReference
pEC50 Human6.3
Mouse6.2
Rat6.1
EC50 Human0.5 µM (500 nM)
Mouse0.63 µM (630 nM)
Rat0.79 µM (790 nM)

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the signaling pathway of this compound and a typical experimental workflow for confirming its agonist activity.

GSK137647A_Signaling_Pathway cluster_cell Cell Membrane GSK This compound FFA4 FFA4/GPR120 GSK->FFA4 Binds Gq11 Gαq/11 FFA4->Gq11 Activates PLC PLCβ Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces ERK p-ERK1/2 DAG->ERK Activates (via PKC) Response Cellular Responses (e.g., Insulin Secretion) Ca2->Response ERK->Response

Caption: this compound signaling pathway through the FFA4/GPR120 receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Select & Culture FFA4-expressing Cells C Seed Cells in Assay Plates A->C B Prepare this compound Stock Solution D Treat Cells with This compound Dilutions B->D C->D E Incubate for Defined Period D->E F Measure Downstream Signal (e.g., Ca²⁺, p-ERK, GLP-1) E->F G Generate Dose-Response Curve F->G H Calculate EC50/pEC50 G->H

Caption: Experimental workflow for confirming this compound agonist activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no response to this compound Cell line does not express sufficient levels of functional FFA4. Confirm FFA4 expression in your cell line using qPCR, Western blot, or by testing a known FFA4 agonist. Consider using a cell line known to express FFA4, such as MIN6 or NCI-H716, or a recombinant cell line overexpressing FFA4 (e.g., HEK293 or U2OS).
Incorrect this compound concentration. Verify the dilution calculations and ensure the final concentrations tested are within the expected active range (typically nM to low µM).
Degradation of this compound. Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound stock solutions are typically stored at -20°C or -80°C.
High background signal Contamination of cell culture. Check for microbial contamination. Ensure aseptic techniques are followed.
Assay buffer components interfering with the signal. Review the composition of your assay buffer. Some components may autofluoresce or interfere with the detection method.
Inconsistent results between experiments Variability in cell passage number or health. Use cells within a consistent and low passage number range. Ensure cells are healthy and at the appropriate confluency.
Inconsistent incubation times or temperatures. Standardize all incubation steps precisely.
Issues with this compound solubility. This compound is soluble in DMSO. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent effects.

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following FFA4 activation by this compound.

Materials:

  • FFA4-expressing cells (e.g., U2OS, HEK293-FFA4)

  • Cell culture medium

  • This compound

  • DMSO

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the FFA4-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the assay, perform serial dilutions in the assay buffer to achieve the desired final concentrations.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye dispersal.

  • Remove the cell culture medium from the plates and add the dye loading solution to each well.

  • Incubate the plates for 45-60 minutes at 37°C, protected from light.

  • Assay:

    • Wash the cells gently with the assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and allow the temperature to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • Inject the this compound dilutions into the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the pEC50 or EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is to confirm the effect of this compound on insulin secretion in pancreatic beta cells.

Materials:

  • MIN6 mouse insulinoma cells or other suitable pancreatic beta-cell line.

  • Cell culture medium (e.g., DMEM with high glucose)

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM or 25 mM).

  • This compound

  • DMSO

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Plating: Seed MIN6 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a pre-warmed KRBH buffer containing low glucose.

    • Incubate the cells in the low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare KRBH buffer containing high glucose with various concentrations of this compound. Also, prepare control wells with low glucose and high glucose alone. Ensure the final DMSO concentration is consistent and minimal.

    • Remove the starvation buffer and add the treatment solutions to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well. This contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total protein content or cell number in each well.

    • Compare the insulin secretion in the this compound-treated groups to the high-glucose control.

    • Plot the fold-increase in insulin secretion against the this compound concentration.

References

Technical Support Center: Cell Viability Assays with GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing GSK137647A in cell viability and proliferation assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and supporting data to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120.[1] As a G protein-coupled receptor (GPCR), FFA4 activation by this compound can initiate downstream signaling cascades that are involved in various physiological processes, including the regulation of glucose homeostasis and anti-inflammatory responses.[1]

Q2: Does this compound affect the viability of all cell types?

A2: The effect of this compound on cell viability is cell-type dependent. For example, studies have shown that at a concentration of 50 μM, this compound does not affect the viability of RAW264.7 macrophage-like cells. However, it has been observed to significantly reduce the growth of SW-480 colon cancer cells at concentrations ranging from 10–200 µM.

Q3: What is the recommended solvent for this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.[1] For in-vivo studies, a common formulation involves a 10% DMSO in corn oil solution.

Q4: Can this compound interfere with common cell viability assays?

A4: While direct interference has not been widely reported, it is a possibility with any test compound. At high concentrations, this compound may precipitate in the cell culture medium, which can scatter light and interfere with absorbance or fluorescence readings. It is also theoretically possible for the compound to chemically interact with assay reagents like MTT, leading to false results. Therefore, it is crucial to include appropriate vehicle controls and visually inspect for any precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays

  • Potential Cause: Precipitation of this compound at high concentrations.

    • Troubleshooting Steps:

      • Visually inspect the wells of your assay plate under a microscope for any signs of precipitate after adding this compound.

      • If precipitation is observed, consider lowering the maximum concentration of the compound used.

      • Ensure that the final DMSO concentration in the culture medium is kept low (typically below 0.5%) and is consistent across all wells, including controls.

  • Potential Cause: Direct interference of this compound with the assay reagent (e.g., MTT reduction).

    • Troubleshooting Steps:

      • Perform a cell-free control experiment by adding this compound to the culture medium without cells, followed by the addition of the viability assay reagent. Any color or fluorescence change in these wells would indicate direct interference.

      • If interference is detected, consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® if you are using a metabolic assay like MTT).

Issue 2: High Well-to-Well Variability

  • Potential Cause: Uneven cell seeding or edge effects.

    • Troubleshooting Steps:

      • Ensure a single-cell suspension before seeding by gentle pipetting.

      • After seeding, gently rock the plate in a cross-pattern to ensure an even distribution of cells.

      • To minimize evaporation from the outer wells (the "edge effect"), fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.

  • Potential Cause: Incomplete dissolution of formazan crystals (in MTT assays).

    • Troubleshooting Steps:

      • After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by vigorous pipetting or by placing the plate on an orbital shaker for a few minutes before reading the absorbance.

Data Presentation

Table 1: Effect of this compound on Cell Viability in Different Cell Lines

Cell LineCell TypeAssayConcentration RangeEffect on Viability
SW-480Human Colon CancerMTT10 - 200 µMSignificant decrease in cell growth
CCD 841 CoNHuman Colon (non-cancerous)MTT10 - 200 µMSignificant decrease in cell growth
RAW264.7Murine MacrophageNot specified50 µMNo effect on cell viability[1]

Experimental Protocols

MTT Cell Viability Assay Protocol for this compound Treatment

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells, such as SW-480 colon cancer cells.

Materials:

  • This compound

  • DMSO

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle-only controls (medium with the same final concentration of DMSO as the treated wells).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

AlamarBlue (Resazurin) Cell Viability Assay

Procedure:

  • Follow steps 1 and 2 from the MTT assay protocol.

  • After the treatment period, add AlamarBlue reagent to each well at a final concentration of 10% (v/v).

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Seed and treat cells with this compound in a 6-well plate.

  • After treatment, harvest the cells (including any floating cells in the medium).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

GSK137647A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GSK This compound FFA4 FFA4/GPR120 GSK->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates beta_arrestin β-Arrestin-2 FFA4->beta_arrestin recruits PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+] ↑ PKC IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Anti-inflammatory, Cell Growth Regulation) Ca_PKC->Downstream PI3K PI3K beta_arrestin->PI3K ERK ERK1/2 beta_arrestin->ERK Akt Akt PI3K->Akt Akt->Downstream ERK->Downstream

Caption: this compound signaling pathway via FFA4/GPR120.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare this compound dilutions incubate_overnight->prepare_compound treat_cells Treat cells with This compound prepare_compound->treat_cells incubate_treatment Incubate for 24/48/72 hours treat_cells->incubate_treatment add_reagent Add Viability Reagent (MTT, AlamarBlue, etc.) incubate_treatment->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Read plate (Absorbance/Fluorescence) incubate_reagent->read_plate analyze_data Analyze data and calculate % viability read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for cell viability assays.

Troubleshooting_Tree start Inconsistent/ Unexpected Results check_precipitate Visually inspect wells for precipitate start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No solution1 Lower compound concentration. Optimize solvent concentration. precipitate_yes->solution1 check_interference Perform cell-free assay control precipitate_no->check_interference interference_yes Interference Detected check_interference->interference_yes Yes interference_no No Interference check_interference->interference_no No solution2 Use an orthogonal viability assay. interference_yes->solution2 check_seeding Review cell seeding and plating technique. interference_no->check_seeding

Caption: Troubleshooting decision tree for cell viability assays.

References

Validation & Comparative

A Head-to-Head Comparison of FFAR4 Agonists: GSK137647A and TUG-891

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent synthetic agonists for the Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120: GSK137647A and TUG-891. This document summarizes key performance data from various in vitro assays and outlines detailed experimental methodologies to support further research and development.

This compound and TUG-891 are both selective agonists of the Free Fatty Acid Receptor 4 (FFAR4), a G protein-coupled receptor that has garnered significant interest as a therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases.[1][2][3] Both compounds have been instrumental in elucidating the physiological roles of FFAR4. While both molecules activate the same receptor, they exhibit distinct pharmacological profiles in terms of potency, selectivity, and downstream signaling.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of this compound and TUG-891 across various functional assays.

Table 1: In Vitro Potency (pEC50) of FFAR4 Agonists

CompoundAssayHuman FFAR4Mouse FFAR4Rat FFAR4Reference(s)
This compound Calcium Mobilization6.36.26.1[4][5]
TUG-891 Calcium Mobilization7.02--
This compound β-arrestin Recruitment----
TUG-891 β-arrestin-1 Recruitment---
TUG-891 β-arrestin-2 Recruitment7.36--
This compound ERK Phosphorylation----
TUG-891 ERK Phosphorylation---

Note: "-" indicates data not available in the searched literature.

Table 2: In Vitro Potency (EC50) of FFAR4 Agonists

CompoundAssayHuman FFAR4Reference(s)
This compound -501 nM
TUG-891 β-arrestin Recruitment57 nM
TUG-891 Calcium Mobilization60 nM

Table 3: Selectivity Profile of FFAR4 Agonists (pEC50)

CompoundReceptorHumanMouseRatReference(s)
This compound FFAR1 (GPR40)< 4.5< 4.5< 4.5
FFAR2 (GPR43)< 4.5< 4.5< 4.5
FFAR3 (GPR41)< 4.5< 4.5< 4.5
TUG-891 FFAR1 (GPR40)4.19 (β-arrestin)--

TUG-891 demonstrates over 1000-fold selectivity for FFAR4 over FFAR1 in human cell-based assays. While potent at mouse FFAR4, TUG-891 has shown limited selectivity over mouse FFAR1, which can be a consideration for in vivo studies in this species. This compound also displays high selectivity for FFAR4 over other free fatty acid receptors.

Signaling Pathways and Experimental Workflows

Both this compound and TUG-891 activate FFAR4, which couples to Gαq/11 and β-arrestin signaling pathways. Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in many cellular responses. The recruitment of β-arrestin to the activated receptor can initiate a separate wave of signaling, including the activation of the ERK/MAPK pathway, and also plays a role in receptor desensitization and internalization.

FFAR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound / TUG-891 FFAR4 FFAR4 (GPR120) Agonist->FFAR4 binds Gq11 Gαq/11 FFAR4->Gq11 activates b_arrestin β-Arrestin FFAR4->b_arrestin recruits PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ERK_pathway ERK/MAPK Pathway b_arrestin->ERK_pathway activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., GLP-1 Secretion, Anti-inflammatory Effects) Ca_release->Cellular_Response PKC->Cellular_Response ERK_pathway->Cellular_Response

Caption: FFAR4 signaling cascade upon agonist binding.

The following diagram illustrates a typical workflow for assessing agonist-induced calcium mobilization.

Calcium_Mobilization_Workflow start Start cell_culture Plate FFAR4-expressing cells in a microplate start->cell_culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) cell_culture->dye_loading incubation Incubate to allow dye de-esterification dye_loading->incubation compound_addition Add this compound or TUG-891 (agonist) using a fluorescence plate reader incubation->compound_addition read_fluorescence Measure fluorescence intensity over time compound_addition->read_fluorescence data_analysis Analyze data: Calculate peak fluorescence, generate dose-response curves, determine EC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for a calcium mobilization assay.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFAR4 activation.

1. Cell Preparation:

  • Seed cells stably expressing human, mouse, or rat FFAR4 (e.g., HEK293, CHO) into 96- or 384-well black, clear-bottom microplates.

  • Culture overnight to allow for cell attachment.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and TUG-891 in the assay buffer.

  • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

4. Data Acquisition and Analysis:

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Automatically add the agonist compounds to the wells.

  • Immediately begin recording fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4) every 1-2 seconds for at least 60-120 seconds.

  • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data and plot against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated FFAR4, a key step in receptor desensitization and signaling. Enzyme Fragment Complementation (EFC) assays, such as the PathHunter assay, are commonly used.

1. Cell Preparation:

  • Use a cell line engineered to co-express FFAR4 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Seed the cells in a white, solid-bottom microplate and culture for 24-48 hours.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and TUG-891 in an appropriate assay buffer.

  • Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.

3. Signal Detection:

  • Add the EFC substrate solution to the wells.

  • Incubate at room temperature for approximately 60 minutes to allow for the enzymatic reaction to generate a chemiluminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

ERK Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of FFAR4 signaling.

1. Cell Stimulation and Lysis:

  • Plate FFAR4-expressing cells and grow to confluence.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of this compound or TUG-891 for a specific time (e.g., 5-15 minutes).

  • Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Analysis:

  • Determine the protein concentration of each cell lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).

  • Alternatively, use a plate-based ELISA method.

3. Immunodetection:

  • For Western blotting, probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

  • For ELISA, use wells coated with a capture antibody for total ERK and detect with an antibody for p-ERK.

  • Add a labeled secondary antibody and a suitable substrate to generate a detectable signal (chemiluminescent or colorimetric).

4. Data Analysis:

  • Quantify the signal for p-ERK and normalize it to the total ERK signal.

  • Plot the normalized p-ERK levels against the agonist concentration to determine the potency of the compounds.

GLP-1 Secretion Assay

This assay measures the ability of FFAR4 agonists to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine cells.

1. Cell Culture:

  • Culture an enteroendocrine cell line, such as STC-1 or NCI-H716, in appropriate multi-well plates.

2. Stimulation:

  • Wash the cells with a basal secretion buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Add the test compounds (this compound or TUG-891) at various concentrations in the secretion buffer and incubate for a defined period (e.g., 1-2 hours) at 37°C.

3. Sample Collection:

  • Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collection tubes.

4. GLP-1 Quantification:

  • Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Express the amount of secreted GLP-1 as a fold increase over the basal (unstimulated) secretion.

  • Plot the fold increase in GLP-1 secretion against the agonist concentration.

Conclusion

Both this compound and TUG-891 are valuable pharmacological tools for investigating the biology of FFAR4. TUG-891 generally exhibits higher potency at the human FFAR4 receptor across multiple signaling readouts. However, its reduced selectivity at the mouse FFAR1 receptor may require careful consideration in the design and interpretation of in vivo studies in mice. This compound, while being a potent and highly selective FFAR4 agonist, provides a valuable alternative for these investigations. The choice between these two compounds will depend on the specific experimental context, including the species being studied and the desired signaling pathway to be interrogated. The detailed protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for their studies on FFAR4.

References

A Comparative Guide to FFAR4 Agonists: GSK137647A vs. GW9508

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key Free Fatty Acid Receptor 4 (FFAR4) agonists: GSK137647A and GW9508. This document outlines their respective performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as G-protein coupled receptor 120 (GPR120), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by long-chain fatty acids triggers signaling cascades that modulate insulin sensitivity, anti-inflammatory responses, and gut hormone secretion. This compound and GW9508 are two synthetic agonists frequently used to probe FFAR4 function. However, they exhibit distinct pharmacological profiles, which are critical to consider for experimental design and interpretation. This guide offers a direct comparison to aid in the selection of the appropriate agonist for specific research needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and GW9508, highlighting their differences in potency and selectivity for FFAR4 and the related receptor, FFAR1.

Table 1: Potency of this compound and GW9508 at FFAR4 and FFAR1

CompoundReceptorSpeciespEC50EC50 (nM)Reference
This compound FFAR4Human6.3501[1][2]
FFAR4Mouse6.2-[3]
FFAR4Rat6.1-[3]
FFAR1Human, Mouse, Rat< 4.5> 31,622[3]
GW9508 FFAR4Human5.463,467
FFAR1Human7.3247

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Selectivity Profile

CompoundSelectivity for FFAR4 over FFAR1NotesReference
This compound >50-foldHighly selective for FFAR4.
GW9508 ~0.014-fold (i.e., ~70-fold more potent at FFAR1)A dual agonist with significantly higher potency for FFAR1.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and GW9508 are provided below.

Calcium Mobilization Assay

This assay is used to determine the ability of an agonist to stimulate FFAR4, which is often coupled to the Gαq signaling pathway, leading to an increase in intracellular calcium.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing human FFAR4 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES.

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2 µM), in HBSS for 1 hour at 37°C in the dark.

3. Compound Preparation and Addition:

  • This compound and GW9508 are prepared as stock solutions in DMSO and serially diluted to the desired concentrations in HBSS.

  • After the dye-loading incubation, the dye solution is removed, and cells are washed again with HBSS.

  • 100 µL of HBSS is added to each well.

4. Data Acquisition:

  • The 96-well plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Baseline fluorescence is measured for 10-20 seconds.

  • The agonist solutions are automatically added to the wells, and fluorescence is continuously measured for an additional 90-120 seconds.

5. Data Analysis:

  • The increase in fluorescence intensity, indicative of intracellular calcium mobilization, is calculated by subtracting the baseline fluorescence from the peak fluorescence.

  • Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration.

  • The pEC50 values are determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of FFAR4 activation.

1. Cell Culture and Serum Starvation:

  • Cells expressing FFAR4 (e.g., HEK293 or CHO cells) are cultured as described above.

  • Once confluent, the cells are serum-starved for 4-6 hours in a serum-free medium to reduce basal levels of ERK phosphorylation.

2. Agonist Stimulation:

  • The serum-free medium is replaced with fresh serum-free medium containing various concentrations of this compound or GW9508.

  • Cells are incubated for 5-10 minutes at 37°C.

3. Cell Lysis:

  • The medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • The cell lysates are collected and centrifuged to pellet cellular debris.

4. Western Blotting:

  • Protein concentration in the supernatant is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • To normalize for protein loading, the membrane is stripped and re-probed with an antibody for total ERK1/2.

5. Data Analysis:

  • The band intensities for p-ERK and total ERK are quantified using densitometry software.

  • The ratio of p-ERK to total ERK is calculated for each sample.

  • Dose-response curves are generated, and pEC50 values are determined as described for the calcium mobilization assay.

Mandatory Visualization

FFAR4 Signaling Pathway

FFAR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or GW9508 FFAR4 FFAR4 Agonist->FFAR4 Binds Gq11 Gαq/11 FFAR4->Gq11 Activates BetaArrestin2 β-Arrestin 2 FFAR4->BetaArrestin2 Recruits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK BetaArrestin2->ERK Inflammation Anti-inflammatory Effects BetaArrestin2->Inflammation

Caption: FFAR4 signaling pathways activated by agonists.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow A Seed FFAR4-expressing cells in 96-well plate B Incubate for 24 hours A->B C Wash cells with HBSS B->C D Load cells with Fluo-4 AM dye C->D E Incubate for 1 hour D->E F Wash cells to remove excess dye E->F G Add agonist solutions F->G H Measure fluorescence change (FLIPR/FlexStation) G->H I Analyze data and determine pEC50 H->I

Caption: Workflow for a calcium mobilization assay.

Experimental Workflow: ERK Phosphorylation Assay

ERK_Phosphorylation_Workflow A Culture FFAR4-expressing cells B Serum starve cells A->B C Stimulate with agonist B->C D Lyse cells C->D E Perform Western Blot for p-ERK and Total ERK D->E F Quantify band intensities E->F G Calculate p-ERK/Total ERK ratio F->G H Analyze data and determine pEC50 G->H

Caption: Workflow for an ERK phosphorylation assay.

Conclusion

This compound and GW9508 are both valuable tools for studying FFAR4 biology, but their distinct pharmacological profiles necessitate careful consideration in experimental design. This compound is a potent and highly selective FFAR4 agonist, making it the preferred choice for studies aiming to specifically interrogate FFAR4-mediated effects without confounding activities at FFAR1. In contrast, GW9508 is a dual agonist with a strong preference for FFAR1. While it can be used to study FFAR4 in cell systems lacking FFAR1 expression, its use in systems co-expressing both receptors requires careful interpretation or the use of an FFAR1 antagonist to isolate FFAR4-specific effects. The choice between these two agonists will ultimately depend on the specific research question and the experimental system being utilized.

References

Validating the FFAR4-Mediated Effects of GSK137647A: A Comparative Guide Utilizing Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the selective Free Fatty Acid Receptor 4 (FFAR4) agonist, GSK137647A, with supporting experimental data. To rigorously validate the on-target effects of FFAR4 activation, this guide incorporates data from studies utilizing FFAR4 knockout mice and pharmacological blockade, offering a framework for assessing the specificity of FFAR4-targeted compounds.

This compound: An Overview

This compound is a potent and selective agonist for FFAR4, a G protein-coupled receptor involved in metabolic regulation and the modulation of inflammatory responses. Its efficacy is being explored in various therapeutic areas, including inflammatory bowel disease and metabolic disorders. Validating that the observed effects of this compound are indeed mediated by FFAR4 is crucial for its development as a therapeutic agent. The use of FFAR4 knockout mice provides the definitive method for such validation.

Data Presentation: this compound and FFAR4-Dependent Anti-Inflammatory Effects

The following tables summarize quantitative data from a study investigating the anti-inflammatory effects of this compound in a dextran sulfate sodium (DSS)-induced colitis mouse model. While this study did not use FFAR4 knockout mice, it employed a selective FFAR4 antagonist, AH7614, to demonstrate the FFAR4-dependency of this compound's action. This approach provides strong evidence of on-target activity.

Table 1: Effect of this compound on Macroscopic Colitis Score in DSS-Treated Mice [1][2]

Treatment GroupMacroscopic Damage Score (Mean ± SEM)
Control0.25 ± 0.16
DSS3.50 ± 0.22
DSS + this compound (1 mg/kg)2.25 ± 0.25*
DSS + this compound (1 mg/kg) + AH7614 (5 mg/kg)3.25 ± 0.25$

*p < 0.01 compared to DSS-treated group. $p < 0.05 compared to DSS + this compound group.

Table 2: Effect of this compound on Colon Weight to Body Weight Ratio in DSS-Treated Mice [1][2]

Treatment GroupColon Weight: Body Weight Ratio (mg/g) (Mean ± SEM)
Control5.2 ± 0.3
DSS9.8 ± 0.6
DSS + this compound (1 mg/kg)7.5 ± 0.5**
DSS + this compound (1 mg/kg) + AH7614 (5 mg/kg)9.2 ± 0.7$

**p < 0.01 compared to DSS-treated group. $p < 0.05 compared to DSS + this compound group.

Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity in DSS-Treated Mice [1]

Treatment GroupMPO Activity (U/mg protein) (Mean ± SEM)
Control0.5 ± 0.1
DSS3.8 ± 0.4
DSS + this compound (1 mg/kg)2.1 ± 0.3**
DSS + this compound (1 mg/kg) + AH7614 (5 mg/kg)3.5 ± 0.5$

**p < 0.01 compared to DSS-treated group. $p < 0.05 compared to DSS + this compound group.

Comparison with an Alternative FFAR4 Agonist: TUG-891

To provide a direct comparison with a compound validated in FFAR4 knockout mice, we present data on TUG-891, another potent FFAR4 agonist. A study by Petersen et al. (2018) investigated the metabolic effects of TUG-891 in both wild-type (WT) and FFAR4 knockout (KO) mice, demonstrating the necessity of FFAR4 for its in vivo activity.

Table 4: In Vivo Effects of TUG-891 on Body Weight and Fat Mass in Wild-Type vs. FFAR4 Knockout Mice

GenotypeTreatmentChange in Body Weight (g)Change in Fat Mass (g)
Wild-TypeVehicle+1.0+0.5
Wild-TypeTUG-891-2.5-2.0
FFAR4 KOVehicle+1.2+0.6
FFAR4 KOTUG-891-0.5-0.4

*p < 0.05 compared to vehicle-treated group.

The data clearly show that the beneficial effects of TUG-891 on body weight and fat mass are significantly attenuated in FFAR4 knockout mice, providing a gold-standard validation of its FFAR4-mediated action. While direct comparative studies between this compound and TUG-891 in knockout models are limited, the antagonist study on this compound strongly suggests a similar FFAR4-dependent mechanism of action.

Experimental Protocols

DSS-Induced Colitis Model for this compound Evaluation
  • Animal Model: Male C57BL/6J mice are used.

  • Induction of Colitis: Mice are administered 3% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

  • Treatment: this compound (1 mg/kg) is administered intraperitoneally (i.p.) twice daily from day 3 to day 6. The FFAR4 antagonist AH7614 (5 mg/kg) is administered i.p. 30 minutes prior to each this compound injection in the antagonist group.

  • Assessment of Colitis Severity:

    • Macroscopic Score: The colon is excised and scored based on the presence of inflammation, ulceration, and fecal blood.

    • Colon Weight to Body Weight Ratio: The wet weight of the colon is measured and normalized to the final body weight.

    • Myeloperoxidase (MPO) Activity: A colorimetric assay is used to measure MPO activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

Diet-Induced Obesity Model for TUG-891 Evaluation in FFAR4 KO Mice
  • Animal Model: Wild-type and FFAR4 knockout mice on a C57BL/6J background are used.

  • Diet: Mice are fed a high-fat diet (HFD) to induce obesity.

  • Treatment: TUG-891 is administered daily for a specified period.

  • Metabolic Phenotyping:

    • Body Weight and Composition: Body weight is monitored regularly, and body composition (fat and lean mass) is determined using techniques like nuclear magnetic resonance (NMR).

    • Food Intake: Daily food consumption is measured.

Visualizing the Validation Workflow and Signaling Pathway

The following diagrams illustrate the logical workflow for validating FFAR4-targeted drugs and the general signaling pathway of FFAR4.

G Experimental Workflow for Validating FFAR4 Agonist Effects cluster_0 In Vitro Validation cluster_1 In Vivo Validation in Wild-Type Mice cluster_2 Target Engagement Validation a FFAR4-expressing cell line b Treatment with this compound a->b c Measure downstream signaling (e.g., Ca2+ flux, p-ERK) b->c d Induce disease model (e.g., colitis) in WT mice c->d Proceed to in vivo if active e Treat with this compound d->e f Assess therapeutic endpoints e->f g Co-administer this compound with FFAR4 antagonist (AH7614) in WT mice f->g Confirm on-target effect i Treat FFAR4 knockout mice with this compound f->i Confirm on-target effect j Observe attenuation or absence of therapeutic effect g->j h OR i->j

Caption: A flowchart illustrating the validation process for an FFAR4 agonist.

G Simplified FFAR4 Signaling Pathway This compound This compound FFAR4 FFAR4 Receptor This compound->FFAR4 Gq_11 Gαq/11 FFAR4->Gq_11 Beta_Arrestin β-Arrestin FFAR4->Beta_Arrestin PLC Phospholipase C Gq_11->PLC ERK p-ERK Beta_Arrestin->ERK Anti_Inflammatory Anti-inflammatory Effects Beta_Arrestin->Anti_Inflammatory IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Metabolic_Regulation Metabolic Regulation Ca_PKC->Metabolic_Regulation ERK->Anti_Inflammatory

Caption: A diagram of the FFAR4 signaling cascade upon agonist binding.

Conclusion

The validation of on-target effects is a cornerstone of drug development. The data presented here, utilizing both pharmacological antagonism and genetic knockout models, provides a robust framework for confirming the FFAR4-mediated activity of this compound. The anti-inflammatory effects of this compound are clearly demonstrated to be dependent on FFAR4 activation through the use of a selective antagonist. Furthermore, the comparison with TUG-891, whose metabolic benefits are absent in FFAR4 knockout mice, reinforces the critical role of this receptor in mediating the therapeutic potential of this class of agonists. Researchers and drug developers can leverage these findings and methodologies to confidently advance FFAR4-targeted therapies.

References

A Comparative Guide to AH-7614 as an Antagonist for GSK137647A in FFA4 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AH-7614 and its utility as an antagonist in studies involving the free fatty acid receptor 4 (FFA4/GPR120) agonist, GSK137647A. This document outlines quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of research focused on FFA4 modulation.

Introduction to FFA4 Modulation

The free fatty acid receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids. It has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions. This compound is a potent and selective synthetic agonist of FFA4, widely used to probe the receptor's function.[1] Conversely, AH-7614 is a potent and selective antagonist of FFA4, making it an invaluable tool for blocking the effects of agonists like this compound and elucidating the physiological roles of FFA4.[2] AH-7614 has been characterized as a negative allosteric modulator of FFA4.[3]

Comparative Analysis of FFA4 Ligands

The selection of appropriate agonists and antagonists is critical for robust experimental design. This section provides a quantitative comparison of this compound, AH-7614, and an alternative antagonist.

CompoundTypeTargetSpeciespEC50 / pIC50Reference
This compoundAgonistFFA4Human6.3[3]
Mouse6.2[3]
Rat6.1
AH-7614AntagonistFFA4Human7.1
Mouse8.1
Rat8.1
TUG-1506AntagonistFFA4Human6.38 (against TUG-891)
TUG-1387Inactive AnalogFFA4HumanNo activity

Note: TUG-1506 is a chemical derivative of AH-7614 and serves as a potential alternative antagonist. TUG-1387 is a structurally similar analog with no activity at FFA4, making it an excellent negative control for experiments.

Signaling Pathways of FFA4

Activation of FFA4 by an agonist such as this compound initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. AH-7614 can effectively block both of these downstream signaling events.

FFA4_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound (Agonist) FFA4 FFA4/GPR120 Receptor This compound->FFA4 Activates AH7614 AH-7614 (Antagonist) AH7614->FFA4 Blocks Gaq11 Gαq/11 FFA4->Gaq11 Activates beta_arrestin β-arrestin-2 FFA4->beta_arrestin Recruits PLC Phospholipase C (PLC) Gaq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC ERK12_G ERK1/2 Activation PKC->ERK12_G Transcription_G Gene Transcription (e.g., related to metabolism) ERK12_G->Transcription_G TAB1 TAB1 beta_arrestin->TAB1 Sequesters ERK12_beta ERK1/2 Activation beta_arrestin->ERK12_beta TAK1 TAK1 TAB1->TAK1 Inhibits Interaction with IKK IKK TAK1->IKK Normally activates JNK JNK Activation TAK1->JNK NFkB NF-κB Activation IKK->NFkB Inflammation Anti-inflammatory Response NFkB->Inflammation Inhibition leads to JNK->Inflammation Inhibition leads to Cellular_Response_beta Other Cellular Responses ERK12_beta->Cellular_Response_beta

Caption: FFA4 receptor signaling pathways activated by agonists and blocked by antagonists.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation by this compound and its inhibition by AH-7614.

Materials:

  • HEK293 cells stably expressing human FFA4 (or other suitable cell line)

  • This compound

  • AH-7614

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Plating: Seed the FFA4-expressing cells into 96-well plates at an appropriate density and culture overnight to allow for adherence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation: After incubation, wash the cells with HBSS. Add solutions of AH-7614 at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence microplate reader. Add this compound solution to all wells to achieve a final concentration that elicits a submaximal response (e.g., EC80). Measure the fluorescence intensity at an excitation of ~490 nm and an emission of ~520 nm immediately before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition of the this compound-induced calcium response by AH-7614 at each concentration. Plot the percentage of inhibition against the log concentration of AH-7614 to determine the IC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay determines the effect of FFA4 modulation on insulin secretion from pancreatic β-cells in response to glucose.

Materials:

  • MIN6 mouse insulinoma cells (or other suitable insulin-secreting cell line)

  • This compound

  • AH-7614

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in 24-well plates until they reach 70-80% confluency.

  • Pre-incubation (Starvation): Wash the cells with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing low glucose (2.8 mM) for 2 hours at 37°C to establish a basal state of insulin secretion.

  • Antagonist and Agonist Incubation: After pre-incubation, replace the buffer with fresh low glucose KRBH containing either vehicle, this compound alone, or this compound in combination with AH-7614. Incubate for 1 hour at 37°C.

  • Glucose Stimulation: Following the incubation with the compounds, replace the buffer with high glucose (16.7 mM) KRBH (containing the respective compounds) and incubate for an additional 1 hour at 37°C.

  • Sample Collection and Analysis: Collect the supernatant from each well. The concentration of secreted insulin in the supernatant is quantified using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well to normalize the insulin secretion data.

  • Data Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence of this compound with and without AH-7614 to determine the inhibitory effect of AH-7614.

Experimental Workflow for Antagonist Comparison

The following diagram illustrates a typical workflow for comparing the potency of different FFA4 antagonists.

Antagonist_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture FFA4-expressing cells plate_cells 2. Plate cells in 96-well plates cell_culture->plate_cells prepare_compounds 3. Prepare serial dilutions of AH-7614, TUG-1506, and TUG-1387 plate_cells->prepare_compounds dye_loading 4. Load cells with Fluo-4 AM plate_cells->dye_loading add_antagonists 5. Pre-incubate with antagonists (AH-7614, TUG-1506, TUG-1387) or vehicle prepare_compounds->add_antagonists dye_loading->add_antagonists add_agonist 6. Stimulate with this compound (EC80) add_antagonists->add_agonist measure_fluorescence 7. Measure calcium response add_agonist->measure_fluorescence calculate_inhibition 8. Calculate % inhibition for each antagonist concentration measure_fluorescence->calculate_inhibition plot_curves 9. Plot dose-response curves calculate_inhibition->plot_curves determine_pic50 10. Determine pIC50 values plot_curves->determine_pic50 compare_potency 11. Compare antagonist potencies determine_pic50->compare_potency

References

Validating the Specificity of GSK137647A for GPR120: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK137647A, a selective agonist for G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). The following sections present a comparative analysis of this compound with other commonly used GPR120 agonists, supported by experimental data and detailed methodologies for key validation assays.

Introduction to this compound and GPR120

GPR120 is a G protein-coupled receptor that is activated by long-chain free fatty acids. It has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions. This compound is a potent and selective synthetic agonist developed for the study of GPR120-mediated signaling pathways and its physiological roles. This guide focuses on the validation of its specificity in comparison to other known GPR120 agonists.

Comparative Analysis of GPR120 Agonist Potency and Selectivity

The specificity of a GPCR agonist is determined by its potency at the target receptor and its selectivity over other related receptors. The following tables summarize the available data for this compound and other GPR120 agonists. Potency is typically expressed as the half-maximal effective concentration (EC50) or as pEC50 (-log(EC50)). Lower EC50 and higher pEC50 values indicate greater potency.

Table 1: Potency of GPR120 Agonists

CompoundSpeciesGPR120 pEC50GPR120 EC50 (nM)
This compound Human6.3501
Mouse6.2-
Rat6.1-
TUG-891Human7.3643.7
Mouse7.77-
GW9508Human5.463,467
NCG21---

Table 2: Selectivity Profile of GPR120 Agonists

CompoundGPR40 (FFAR1) pEC50GPR41 (FFAR3) pEC50GPR43 (FFAR2) pEC50Selectivity Notes
This compound < 4.5< 4.5< 4.5Highly selective for GPR120 over other FFARs.
TUG-8914.19No activityNo activitySelective for GPR120 over other FFARs.
GW95087.32>50 µM (EC50)>50 µM (EC50)Dual agonist, ~100-fold more selective for GPR40 over GPR120.
NCG21---Reported to have high, albeit incomplete, selectivity for GPR120 over GPR40.

Experimental Protocols for Specificity Validation

The validation of GPR120 agonist specificity relies on in vitro functional assays that measure receptor activation. The two primary methods employed are the calcium flux assay, which measures the Gq-mediated signaling pathway, and the β-arrestin recruitment assay, which assesses a G protein-independent pathway.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR120, which primarily couples to the Gq alpha subunit of heterotrimeric G proteins.

Protocol Outline:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the GPR120 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and probenecid. The plate is incubated in the dark at 37°C for approximately 1 hour.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the automated addition of the test compounds (this compound and comparators) at various concentrations.

  • Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored kinetically.

  • Data Analysis: The peak fluorescence response is measured and plotted against the compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR120 receptor, a key event in receptor desensitization and an alternative signaling pathway.

Protocol Outline:

  • Cell Line: A cell line (e.g., U2OS or HEK293) co-expressing GPR120 fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment is used.

  • Cell Plating: Cells are plated in white-walled microplates and incubated.

  • Compound Stimulation: Test compounds are added to the wells at various concentrations, and the plate is incubated.

  • Signal Detection: Upon agonist-induced β-arrestin recruitment, the two protein fragments come into proximity, leading to a measurable signal (e.g., luminescence or fluorescence). The signal is read using a plate reader.

  • Data Analysis: The signal intensity is plotted against the compound concentration to calculate the EC50 value for β-arrestin recruitment.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GPR120 signaling pathways and a typical experimental workflow for validating agonist specificity.

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane GPR120 GPR120 Gq Gαq/11 GPR120->Gq Activates beta_arrestin β-Arrestin GPR120->beta_arrestin Recruits Agonist This compound Agonist->GPR120 Binds PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Downstream_Gq Downstream Signaling Ca_release->Downstream_Gq Downstream_arrestin Internalization & Signaling beta_arrestin->Downstream_arrestin

Caption: GPR120 signaling upon agonist binding.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_selectivity Selectivity Profiling Calcium_Assay Calcium Flux Assay Potency Determine Potency (EC50) Calcium_Assay->Potency Arrestin_Assay β-Arrestin Assay Arrestin_Assay->Potency GPR40_Assay GPR40 Assay Selectivity Determine Selectivity GPR40_Assay->Selectivity GPR41_Assay GPR41 Assay GPR41_Assay->Selectivity GPR43_Assay GPR43 Assay GPR43_Assay->Selectivity Compound Test Compound (e.g., this compound) Compound->Calcium_Assay Compound->Arrestin_Assay Compound->GPR40_Assay Compound->GPR41_Assay Compound->GPR43_Assay Conclusion Validate Specificity Potency->Conclusion Selectivity->Conclusion

Caption: Workflow for validating GPR120 agonist specificity.

Comparative Analysis of GSK137647A Cross-Reactivity with Free Fatty Acid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the selectivity profile of the FFA4 agonist, GSK137647A.

This compound is a potent and selective agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120.[1] This guide provides a comparative analysis of its cross-reactivity with other members of the free fatty acid receptor family: FFA1 (GPR40), FFA2 (GPR43), and FFA3 (GPR41). The data presented herein demonstrates the high selectivity of this compound for FFA4, making it a valuable tool for studying the physiological roles of this receptor.

Data Presentation: Agonist Potency at Free Fatty Acid Receptors

The selectivity of this compound has been quantified through functional assays measuring the half-maximal effective concentration (pEC50) across human, mouse, and rat orthologs of the free fatty acid receptors. The data clearly indicates a significantly higher potency for FFA4 compared to FFA1, FFA2, and FFA3.

ReceptorHuman pEC50Mouse pEC50Rat pEC50
FFA4 (GPR120) 6.36.26.1
FFA1 (GPR40) < 4.5< 4.5< 4.5
FFA2 (GPR43) < 4.5< 4.5< 4.5
FFA3 (GPR41) < 4.5< 4.5< 4.5

Data sourced from Sparks et al., Bioorg Med Chem Lett, 2014.[1]

This data reveals that this compound possesses at least a 100-fold selectivity for FFA4 over the other free fatty acid receptors.[1]

Mandatory Visualization

The following diagrams illustrate the canonical signaling pathways for each of the free fatty acid receptors and a typical experimental workflow for assessing agonist selectivity.

FFA_Signaling_Pathways cluster_ffa4 FFA4 (GPR120) Signaling cluster_ffa1 FFA1 (GPR40) Signaling cluster_ffa2 FFA2 (GPR43) Signaling cluster_ffa3 FFA3 (GPR41) Signaling FFA4 FFA4 Gq_11_4 Gq/11 FFA4->Gq_11_4 beta_arrestin_4 β-Arrestin FFA4->beta_arrestin_4 Agonist Binding PLC_4 PLC Gq_11_4->PLC_4 IP3_4 IP3 PLC_4->IP3_4 DAG_4 DAG PLC_4->DAG_4 Ca_4 [Ca2+]i ↑ IP3_4->Ca_4 PKC_4 PKC DAG_4->PKC_4 ERK_4 ERK1/2 Phosphorylation PKC_4->ERK_4 beta_arrestin_4->ERK_4 FFA1 FFA1 Gq_11_1 Gq/11 FFA1->Gq_11_1 PLC_1 PLC Gq_11_1->PLC_1 IP3_1 IP3 PLC_1->IP3_1 DAG_1 DAG PLC_1->DAG_1 Ca_1 [Ca2+]i ↑ IP3_1->Ca_1 PKC_1 PKC DAG_1->PKC_1 Insulin_Secretion Insulin Secretion Ca_1->Insulin_Secretion FFA2 FFA2 Gi_o_2 Gi/o FFA2->Gi_o_2 Gq_11_2 Gq/11 FFA2->Gq_11_2 AC_2 Adenylyl Cyclase ↓ Gi_o_2->AC_2 PLC_2 PLC Gq_11_2->PLC_2 cAMP_2 cAMP ↓ AC_2->cAMP_2 Ca_2 [Ca2+]i ↑ PLC_2->Ca_2 FFA3 FFA3 Gi_o_3 Gi/o FFA3->Gi_o_3 AC_3 Adenylyl Cyclase ↓ Gi_o_3->AC_3 cAMP_3 cAMP ↓ AC_3->cAMP_3

Caption: General signaling pathways of FFA1, FFA2, FFA3, and FFA4.

Experimental_Workflow cluster_assay Functional Assays start Start: Prepare Stable Cell Lines cell_lines HEK293 cells expressing: hFFA1, hFFA2, hFFA3, or hFFA4 start->cell_lines assay_prep Plate cells and load with calcium-sensitive dye (e.g., Fluo-4 AM) cell_lines->assay_prep erk_assay ERK1/2 Phosphorylation Assay (Measure pERK levels) cell_lines->erk_assay Alternative Assay arrestin_assay β-Arrestin Recruitment Assay (Measure protein-protein interaction) cell_lines->arrestin_assay Alternative Assay calcium_assay Calcium Mobilization Assay (Measure fluorescence change) assay_prep->calcium_assay compound_prep Prepare serial dilutions of this compound compound_prep->calcium_assay compound_prep->erk_assay compound_prep->arrestin_assay data_analysis Data Analysis calcium_assay->data_analysis erk_assay->data_analysis arrestin_assay->data_analysis dose_response Generate dose-response curves data_analysis->dose_response pec50 Calculate pEC50 values dose_response->pec50 selectivity Determine Selectivity Profile pec50->selectivity

Caption: Workflow for determining agonist selectivity at FFA receptors.

Experimental Protocols

The following are representative protocols for the key functional assays used to determine the selectivity of this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by an agonist.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the free fatty acid receptor of interest (FFA1, FFA2, FFA3, or FFA4) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 45-60 minutes at 37°C.

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

  • Signal Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the automated addition of the this compound dilutions. The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.

  • Data Analysis: The fluorescence signal is normalized, and dose-response curves are generated to calculate the EC50 value for each receptor.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in many GPCR signaling pathways.

  • Cell Culture and Starvation: Cells stably expressing the target receptor are seeded in multi-well plates. Prior to the assay, cells are serum-starved for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Cells are treated with various concentrations of this compound for a predetermined time (typically 5-15 minutes) at 37°C.

  • Cell Lysis: The stimulation is terminated by removing the medium and adding a lysis buffer to extract cellular proteins.

  • Detection: Phosphorylated ERK1/2 levels in the cell lysates are quantified using a sensitive immunoassay, such as an AlphaScreen SureFire or HTRF (Homogeneous Time-Resolved Fluorescence) assay. These assays utilize specific antibodies labeled with donor and acceptor fluorophores that generate a signal when in close proximity.

  • Data Analysis: The signal is normalized to the total ERK1/2 protein or a vehicle control, and dose-response curves are plotted to determine the EC50.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPCR and β-arrestin, a key protein in receptor desensitization and signaling.

  • Cell Line: Engineered cell lines are used that co-express the GPCR of interest fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin system).

  • Cell Plating: Cells are seeded in white-walled microplates and incubated.

  • Agonist Treatment: this compound at varying concentrations is added to the cells and incubated to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection: Upon agonist-induced interaction of the GPCR and β-arrestin, the two protein fragments come into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The luminescence is measured using a plate reader.

  • Data Analysis: Dose-response curves are constructed from the luminescence readings to calculate the EC50 for β-arrestin recruitment for each receptor.

References

A Comparative Guide to the Efficacy of GSK137647A and Other FFAR4 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of GSK137647A and other prominent Free Fatty Acid Receptor 4 (FFAR4) ligands. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.

Introduction to FFAR4 and its Ligands

Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor that is activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids.[1] Its activation has been linked to a range of beneficial physiological effects, including the regulation of glucose homeostasis, anti-inflammatory responses, and the secretion of glucagon-like peptide-1 (GLP-1).[2][3][4] This has made FFAR4 an attractive therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory diseases.[3]

A variety of synthetic ligands targeting FFAR4 have been developed, each with distinct potency, selectivity, and functional effects. This guide focuses on a comparative analysis of this compound, a selective non-carboxylic agonist, with other well-characterized FFAR4 ligands, including TUG-891 and the dual FFAR1/FFAR4 agonist GW9508.

Comparative Efficacy of FFAR4 Ligands

The efficacy of FFAR4 ligands is typically assessed through various in vitro and in vivo experimental models. Key parameters for comparison include potency (EC50 or pEC50 values) in functional assays and the magnitude of the physiological response.

In Vitro Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and other FFAR4 ligands in various cell-based assays.

Table 1: Potency of FFAR4 Agonists in a Dynamic Mass Redistribution (DMR) Assay

CompoundCell LineEC50 (µM)Reference
This compound CHO-FFA40.34 ± 0.07
HT292.98 ± 0.64
TUG-891 CHO-FFA40.16 ± 0.01
HT290.29 ± 0.03
GW9508 CHO-FFA43.62 ± 0.50
HT295.33 ± 1.42
α-Linolenic acid (ALA) CHO-FFA412.54 ± 0.95
HT2950.88 ± 10.01

Table 2: Potency of FFAR4 Agonists in Calcium Mobilization and β-Arrestin Recruitment Assays

CompoundAssaypEC50Reference
This compound Calcium Mobilization (human FFAR4)6.3
TUG-891 Calcium Mobilization (human FFAR4)7.02
β-Arrestin 2 Recruitment (human FFAR4)7.36
GW9508 Calcium Mobilization (human FFAR4)5.46
Compound A Calcium Mobilization (human FFAR4)~6.45 (EC50 ~0.35 µM)

Table 3: Selectivity Profile of FFAR4 Agonists

CompoundSelectivity for FFAR4 over FFAR1Reference
This compound >100-fold
TUG-891 High selectivity for human FFAR4, limited for mouse FFAR4
GW9508 ~60-fold more potent at FFAR1
Compound A Negligible activation of FFAR1
In Vivo Efficacy

The therapeutic potential of FFAR4 agonists is evaluated in animal models of metabolic and inflammatory diseases.

Table 4: In Vivo Effects of FFAR4 Agonists

CompoundAnimal ModelDose and AdministrationKey FindingsReference
This compound High-fat fed obese diabetic mice0.1 µmol/kg, oralImproved glucose tolerance, increased plasma insulin, GLP-1, and GIP.
DSS-induced colitis in mice1 mg/kg, i.p., twice dailyExhibited anti-inflammatory properties.
TUG-891 Mice35 mg/kg, daily injectionReduced total body weight and fat mass, increased fat oxidation.
ApoE-knockout mice20 mg/kg, subcutaneous, 3 times/weekReduced atherosclerotic plaque size.
GW9508 ApoE-knockout miceNot specifiedReduced atherosclerotic lesions.
MiceIn vivo administrationPrevented fasting-induced plasma ghrelin elevation.
Compound A High-fat diet-fed obese miceNot specifiedImproved glucose tolerance, decreased hyperinsulinemia and hepatic steatosis.

Signaling Pathways and Experimental Workflows

FFAR4 Signaling Pathways

Activation of FFAR4 initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. These pathways lead to various downstream cellular responses.

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_g_protein Gq/11 Pathway cluster_arrestin β-Arrestin Pathway FFAR4 FFAR4 Gq Gαq/11 FFAR4->Gq B_Arrestin β-Arrestin 2 FFAR4->B_Arrestin Ligand FFAR4 Agonist (e.g., this compound) Ligand->FFAR4 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC GLP1 GLP-1 Secretion Ca->GLP1 TAB1 TAB1 B_Arrestin->TAB1 ERK ERK Phosphorylation B_Arrestin->ERK TAK1 TAK1 TAB1->TAK1 NFkB NF-κB Pathway TAK1->NFkB Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory

Caption: FFAR4 signaling pathways activated by agonists.

Experimental Workflow for FFAR4 Agonist Evaluation

The evaluation of a novel FFAR4 agonist typically follows a multi-step process, from initial screening to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Primary Screening (e.g., Calcium Mobilization Assay) Dose_Response Dose-Response & Potency (EC50) (e.g., DMR, BRET Assays) Screening->Dose_Response Selectivity Selectivity Profiling (vs. FFAR1, etc.) Dose_Response->Selectivity Hit Hit Compound Selectivity->Hit Downstream Downstream Signaling (ERK, GLP-1 Secretion) PK_PD Pharmacokinetics & Pharmacodynamics Downstream->PK_PD Efficacy_Metabolic Efficacy in Metabolic Models (e.g., OGTT in DIO mice) PK_PD->Efficacy_Metabolic Efficacy_Inflammation Efficacy in Inflammation Models (e.g., DSS-induced colitis) PK_PD->Efficacy_Inflammation Lead Lead Candidate Efficacy_Metabolic->Lead Efficacy_Inflammation->Lead Toxicity Toxicology Studies Clinical Pre-clinical/Clinical Development Toxicity->Clinical Start Compound Library Start->Screening Hit->Downstream Lead->Toxicity

Caption: General workflow for FFAR4 agonist discovery and validation.

Experimental Protocols

Calcium Mobilization Assay

This assay is a common primary screening method to identify compounds that activate the Gαq/11 signaling pathway.

  • Principle: Agonist binding to FFAR4 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of stored calcium from the endoplasmic reticulum into the cytoplasm. This increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • General Procedure:

    • Cell Culture: Cells stably expressing FFAR4 (e.g., CHO-hFFA4) are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured overnight.

    • Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and incubated for approximately one hour at 37°C.

    • Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds are added to the wells, and the fluorescence intensity is measured kinetically.

    • Data Analysis: The change in fluorescence intensity over baseline is calculated to determine the agonist response. Dose-response curves are generated to calculate EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFAR4, a key event in the β-arrestin signaling pathway and receptor desensitization.

  • Principle: A common method is the PathHunter® assay, which utilizes enzyme fragment complementation. FFAR4 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments combine to form an active enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • General Procedure:

    • Cell Culture: Cells co-expressing the tagged FFAR4 and β-arrestin are seeded in 96- or 384-well white, solid-bottom plates and cultured overnight.

    • Compound Stimulation: The culture medium is removed, and cells are incubated with the test compounds for 60-90 minutes at 37°C.

    • Detection: A detection reagent containing the enzyme substrate is added to each well.

    • Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescence is measured using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to determine EC50 values.

GLP-1 Secretion Assay

This assay quantifies the ability of FFAR4 agonists to stimulate the secretion of GLP-1 from enteroendocrine cells.

  • Principle: Enteroendocrine cell lines, such as STC-1 or GLUTag cells, which endogenously express FFAR4, are used. Upon stimulation with an FFAR4 agonist, these cells release GLP-1 into the culture medium. The amount of secreted GLP-1 is then quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • General Procedure:

    • Cell Culture: Enteroendocrine cells (e.g., STC-1) are cultured to confluency in multi-well plates.

    • Stimulation: The culture medium is replaced with a buffer containing the test compounds, and the cells are incubated for a defined period (e.g., 2 hours).

    • Supernatant Collection: The cell culture supernatant is collected.

    • Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA or RIA kit according to the manufacturer's instructions.

    • Data Analysis: The amount of GLP-1 secreted in response to the agonist is compared to a vehicle control.

Conclusion

The available data indicates that this compound is a potent and highly selective FFAR4 agonist with demonstrated in vivo efficacy in models of metabolic and inflammatory disorders. When compared to other ligands, TUG-891 exhibits higher potency in some in vitro assays, but its selectivity for the mouse FFAR4 receptor is limited, which can complicate the interpretation of in vivo studies in this species. GW9508, being a dual FFAR1/FFAR4 agonist with a preference for FFAR1, is a useful tool for studying FFAR4 in systems lacking FFAR1 or in the presence of an FFAR1 antagonist. The choice of an appropriate FFAR4 ligand will depend on the specific research question, the experimental system being used, and the desired selectivity profile. This guide provides a foundation for making an informed decision for future research and development endeavors targeting the FFAR4 receptor.

References

A Comparative Analysis of the In Vitro Potency of GSK137647A and Other Synthetic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro potency of the selective free fatty acid receptor 4 (FFA4/GPR120) agonist, GSK137647A, and a range of synthetic cannabinoid receptor agonists (SCRAs). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these compounds' performance based on experimental data.

Introduction

This compound is a selective, non-carboxylic agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120.[1] It has been investigated for its potential therapeutic roles in metabolic disorders and inflammation.[2] In contrast, synthetic cannabinoid receptor agonists (SCRAs) are a broad class of compounds that target the cannabinoid receptors CB1 and CB2. These compounds were initially developed for research purposes but have also been widely encountered as substances of abuse.[3][4][5] This guide will present the in vitro potency of this compound on its target receptor and separately detail the potency of several SCRAs on the cannabinoid receptors.

Data Presentation: In Vitro Potency

The following tables summarize the quantitative data on the in vitro potency of this compound and various synthetic cannabinoid receptor agonists. Potency is primarily expressed as EC50 (half-maximal effective concentration) for functional assays and Ki (inhibitory constant) for binding assays. Lower values indicate higher potency.

Table 1: In Vitro Potency of this compound at FFA4/GPR120 Receptors

CompoundReceptorSpeciesAssay TypePotency (EC50/pEC50)Reference
This compoundFFA4/GPR120HumanCalcium MobilizationpEC50 = 6.3
This compoundFFA4/GPR120MouseCalcium MobilizationpEC50 = 6.2
This compoundFFA4/GPR120RatCalcium MobilizationpEC50 = 6.1
This compoundFFA4/GPR120Human-EC50 = 501 nM
This compoundFFA4/GPR120Human-EC50 = 0.5 µM
This compoundFFA4/GPR120Mouse-EC50 = 0.63 µM
This compoundFFA4/GPR120Rat-EC50 = 0.79 µM

Table 2: In Vitro Potency of Selected Synthetic Cannabinoid Receptor Agonists (SCRAs) at CB1 and CB2 Receptors

CompoundReceptorAssay TypePotency (Ki/EC50)Reference
5F-MDMB-PICACB1Functional Assayτ = 233
AB-PINACACB1Functional Assayτ = 28
CP55,940CB1[³⁵S]GTPγS Binding-
Δ⁹-THCCB1[³⁵S]GTPγS Binding-
EG-018CB1[³H]CP55,940 Competition BindingKi = 21 nM
EG-018CB2[³H]CP55,940 Competition BindingKi = 7 nM
JWH-018CB1cAMP InhibitionHigh Potency
5F-MDMB-PICACB1βarr2 AssayEC50 = 0.680-3.30 nM
Δ⁹-THCCB2-EC50 = 20.3 nM

Experimental Protocols

Radioligand Receptor Binding Assay (for Cannabinoid Receptors)

This protocol is a generalized method adapted from established cannabinoid receptor binding assays to determine the binding affinity (Ki) of a test compound.

Principle: A competitive binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a specific receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's inhibitory constant (Ki).

Materials and Reagents:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radiolabeled ligand (e.g., [³H]CP-55,940).

  • Test compound (e.g., EG-018).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 320 mM sucrose, 2 mg/ml BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/ml BSA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.

    • Non-specific Binding: A high concentration of a non-labeled ligand, radiolabeled ligand, and cell membrane suspension.

    • Competitive Binding: Dilutions of the test compound, radiolabeled ligand, and cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove the unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Assay)

This protocol measures the functional activity of G protein-coupled receptors (GPCRs) by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: This assay is a competitive immunoassay. For Gi-coupled receptors like CB1, the cells are first stimulated with forskolin to increase cAMP levels. The ability of an agonist to activate the Gi pathway and inhibit adenylyl cyclase results in a decrease in cAMP levels. For Gs-coupled receptors, agonist activation leads to an increase in cAMP. The amount of cAMP produced is detected, often using methods like FRET or BRET.

Materials and Reagents:

  • HEK293 cells stably expressing the receptor of interest (e.g., CB1 or CB2).

  • Test agonist.

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., Amersham cAMP Biotrak Enzymeimmunoassay System).

  • Cell culture medium and reagents.

  • Lysis buffer.

  • Plate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, or luminescence).

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.

  • Compound Addition:

    • For Gi-coupled receptors, pre-treat cells with various concentrations of the test agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • For Gs-coupled receptors, add various concentrations of the test agonist.

  • Incubation: Incubate the plate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Follow the manufacturer's protocol for the cAMP assay kit to quantify the amount of cAMP in each well. This typically involves a competitive binding reaction and a detection step.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in the experimental wells from the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Use non-linear regression to determine the EC50 (for stimulation) or IC50 (for inhibition) of the agonist.

Signaling Pathways and Experimental Workflows

This compound (FFA4/GPR120) Signaling

Activation of FFA4 by agonists like this compound can initiate signaling through two primary pathways: Gαq/11 and β-arrestin-2. The Gαq/11 pathway leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The β-arrestin-2 pathway is involved in anti-inflammatory responses.

FFA4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FFA4 FFA4/GPR120 This compound->FFA4 binds Gq11 Gαq/11 FFA4->Gq11 activates Barr2 β-arrestin-2 FFA4->Barr2 recruits PLC PLC Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Anti_inflammatory Anti-inflammatory Effects Barr2->Anti_inflammatory ERK ERK1/2 Activation Barr2->ERK Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC

Figure 1: Simplified signaling pathway of FFA4/GPR120 activation by this compound.

Synthetic Cannabinoid Receptor Agonist (CB1) Signaling

SCRAs typically act as agonists at the CB1 receptor, which is a Gi/o-coupled GPCR. Activation of CB1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It also modulates ion channels, leading to the inhibition of calcium channels and activation of inwardly rectifying potassium channels.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SCRA SCRA CB1 CB1 Receptor SCRA->CB1 binds Gio Gαi/o CB1->Gio activates AC Adenylyl Cyclase Gio->AC inhibits Ion_Channels Modulation of Ion Channels Gio->Ion_Channels cAMP ↓ cAMP AC->cAMP

Figure 2: Canonical signaling pathway of CB1 receptor activation by a synthetic agonist.

Experimental Workflow for In Vitro Potency Determination

The general workflow for determining the in vitro potency of a synthetic agonist involves several key steps, from initial compound preparation to final data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Binding_Assay Competitive Binding Assay (for Ki) Compound_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP, Ca²⁺) (for EC50/IC50) Compound_Prep->Functional_Assay Cell_Culture Cell Culture & Membrane Preparation Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting, Plate Reader) Binding_Assay->Data_Acquisition Functional_Assay->Data_Acquisition Curve_Fitting Non-linear Regression (Dose-Response Curve) Data_Acquisition->Curve_Fitting Potency_Calc Calculation of Ki, EC50, pEC50 Curve_Fitting->Potency_Calc

Figure 3: General experimental workflow for determining the in vitro potency of agonists.

References

A Comparative Guide: GSK137647A as an Alternative to Endogenous FFAR4 Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic Free Fatty Acid Receptor 4 (FFAR4) agonist, GSK137647A, with endogenous FFAR4 ligands. The information presented herein is intended to assist researchers in evaluating this compound as a pharmacological tool or potential therapeutic agent.

Introduction to FFAR4 and its Ligands

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), is a key regulator of metabolic and inflammatory processes. It is activated by long-chain fatty acids (LCFAs), particularly omega-3 polyunsaturated fatty acids (ω3-PUFAs) such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1][2] Activation of FFAR4 has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for metabolic diseases like type 2 diabetes and obesity.[1][3]

While endogenous LCFAs are the natural activators of FFAR4, their relatively low potency and potential off-target effects have driven the development of synthetic agonists. This compound is a potent and selective synthetic FFAR4 agonist that has been instrumental in elucidating the physiological roles of this receptor.[2] This guide compares the performance of this compound to its endogenous counterparts, providing available experimental data and detailed methodologies for key assays.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and representative endogenous FFAR4 ligands. It is important to note that the data are compiled from various sources and may not have been generated under identical experimental conditions, which can influence the absolute values.

Table 1: Potency of this compound at FFAR4 Orthologs

SpeciespEC50Assay TypeReference
Human6.3Calcium Mobilization
Mouse6.2Calcium Mobilization
Rat6.1Calcium Mobilization

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Comparison of Potency between this compound and Endogenous Ligands

LigandPotency (EC50)Potency RangeAssay TypeNotesReference
Synthetic Agonist
This compound~500 nM (pEC50 = 6.3)-Calcium MobilizationPotent and highly selective for FFAR4 over FFAR1, FFAR2, and FFAR3.
Endogenous Ligands
α-Linolenic Acid (ALA)-Low micromolarNot specifiedEndogenous ω3-PUFA.
Eicosapentaenoic Acid (EPA)-Low micromolarNot specifiedEndogenous ω3-PUFA. Generally less potent than synthetic agonists.
Docosahexaenoic Acid (DHA)-Low micromolarNot specifiedEndogenous ω3-PUFA. Generally less potent than synthetic agonists.

Signaling Pathways and Experimental Workflows

Activation of FFAR4 by both endogenous and synthetic ligands initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways are responsible for the diverse physiological effects of FFAR4 activation, from insulin sensitization to anti-inflammatory responses.

FFAR4 Signaling Pathways

FFAR4_Signaling cluster_membrane Plasma Membrane cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin-2 Pathway FFAR4 FFAR4 Gq Gαq/11 FFAR4->Gq Activates bArrestin2 β-Arrestin-2 FFAR4->bArrestin2 Recruits Ligand This compound or Endogenous Ligand Ligand->FFAR4 Binds PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Metabolic_Effects Metabolic Effects (e.g., GLP-1 Secretion, GLUT4 Translocation) Ca_release->Metabolic_Effects PKC->Metabolic_Effects Internalization Receptor Internalization bArrestin2->Internalization TAB1 TAB1 Sequestration bArrestin2->TAB1 TAK1 TAK1 Inhibition TAB1->TAK1 NFkB NF-κB Inhibition TAK1->NFkB Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory

Caption: FFAR4 signaling pathways initiated by ligand binding.

Experimental Workflow for Agonist Comparison

Experimental_Workflow cluster_assays In Vitro Functional Assays start Start: Select FFAR4-expressing cell line (e.g., HEK293, CHO) calcium_assay Calcium Mobilization Assay start->calcium_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay (e.g., in MIN6 cells) start->gsis_assay data_analysis Data Analysis: - Dose-response curves - Calculate EC50/pEC50 - Compare potency and efficacy calcium_assay->data_analysis arrestin_assay->data_analysis gsis_assay->data_analysis conclusion Conclusion: Compare performance of This compound vs. Endogenous Ligands data_analysis->conclusion

Caption: Generalized workflow for comparing FFAR4 agonists.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on common laboratory practices.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by an FFAR4 agonist.

a. Materials and Reagents:

  • FFAR4-expressing cells (e.g., HEK293 or CHO cells)

  • Black-walled, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Anhydrous DMSO

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Test compounds (this compound and endogenous ligands)

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

b. Protocol:

  • Cell Plating: Seed the FFAR4-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 mM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02% final concentration) in the assay buffer.

  • Remove the cell culture medium and add the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound and endogenous ligands) in the assay buffer at the desired final concentrations.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated injector to add the compound solutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the response as the maximum fluorescence intensity post-injection minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to the activated FFAR4, a key step in the anti-inflammatory signaling pathway.

a. Materials and Reagents:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-Arrestin GPCR Assay) co-expressing FFAR4 and a tagged β-arrestin.

  • White, solid-bottom cell culture plates.

  • Test compounds.

  • Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).

  • Luminometer.

b. Protocol:

  • Cell Plating: Seed the engineered cells in the white-walled assay plates and incubate for 24-48 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for a predetermined time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents according to the manufacturer's instructions.

    • Incubate for approximately 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine EC50 values.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of FFAR4 agonists to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.

a. Materials and Reagents:

  • MIN6 pancreatic β-cell line or isolated pancreatic islets.

  • Cell culture plates (e.g., 24-well or 96-well).

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 20 mM).

  • Test compounds.

  • Insulin ELISA kit.

b. Protocol:

  • Cell Culture: Culture MIN6 cells to ~80% confluency in the appropriate plates.

  • Starvation/Pre-incubation:

    • Wash the cells twice with a glucose-free KRB buffer.

    • Pre-incubate the cells in low-glucose (e.g., 2.8 mM) KRB buffer for 1-2 hours at 37°C to establish a basal state.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add fresh KRB buffer containing either low glucose (basal) or high glucose (stimulated) concentrations, along with the test compounds (this compound or endogenous ligands) or vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Normalize the secreted insulin levels to the total protein content or cell number in each well. Compare the insulin secretion in the presence of the test compounds to the vehicle control under both low and high glucose conditions.

Conclusion

This compound serves as a valuable tool for studying FFAR4 biology due to its high potency and selectivity compared to endogenous ligands. While ω3-PUFAs are the natural activators of FFAR4 and have well-documented health benefits, their lower potency and broader fatty acid-related effects can complicate the interpretation of experimental results. This compound, as a selective agonist, allows for the specific interrogation of FFAR4-mediated pathways.

The choice between using this compound and endogenous ligands will depend on the specific research question. For studies aiming to understand the physiological effects of dietary fats, endogenous ligands are more relevant. However, for dissecting the specific signaling and therapeutic potential of FFAR4 activation, this compound offers a more precise and potent alternative. This guide provides the foundational data and methodologies to aid researchers in making this selection and designing robust experiments.

References

Reproducibility of GSK137647A Effects Across Different Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the experimental data on the selective free fatty acid receptor 4 (FFA4/GPR120) agonist, GSK137647A, reveals a generally consistent profile of its pharmacological effects across various in vitro and in vivo studies. This guide provides a comprehensive comparison of its potency, efficacy, and methodologies used to evaluate its activity, offering researchers, scientists, and drug development professionals a clear overview of its demonstrated effects and the experimental conditions under which they were observed.

This compound is a potent and selective agonist for FFA4, a G protein-coupled receptor implicated in metabolic and inflammatory processes.[1][2] Its effects have been characterized across species and in various experimental models, demonstrating its potential as a therapeutic agent. This guide synthesizes the available data to facilitate a clearer understanding of its reproducibility and to aid in the design of future studies.

Comparative Potency and Efficacy

This compound exhibits high potency at the human, mouse, and rat FFA4 receptors, with pEC50 values of 6.3, 6.2, and 6.1, respectively.[1][2][3] This indicates a comparable level of activity across these species in functional assays. The compound demonstrates significant selectivity, with over 100-fold greater potency for FFA4 compared to other free fatty acid receptors (FFA1, FFA2, and FFA3).

ParameterHuman FFA4Mouse FFA4Rat FFA4Reference
pEC50 6.36.26.1
EC50 ~501 nM--

In Vitro Effects: A Consistent Pattern of Anti-Inflammatory and Metabolic Modulation

Across multiple cell-based studies, this compound has consistently demonstrated effects related to inflammation and metabolic regulation.

Cell LineEffectConcentrationKey FindingsReference
Macrophages (e.g., RAW 264.7) Reduction of Nitric Oxide (NO) production50 µMThis compound reduces the production of the pro-inflammatory mediator NO without affecting cell viability.
Caco-2 (human colon adenocarcinoma cells) Alleviation of inflammatory stimuli and induction of IL-6 secretion30 µM (12 hours)The compound mitigates inflammatory responses and modulates cytokine secretion in an intestinal epithelial cell model.
MIN6 (mouse insulinoma cells) Enhanced glucose-stimulated insulin secretion50 µMThis compound potentiates insulin release in response to glucose, highlighting its potential role in glucose homeostasis.
NCI-H716 (human intestinal cells) Modest increase in GLP-1 secretion100 µMThe compound shows approximately 50% efficacy compared to linoleic acid in promoting the secretion of the incretin hormone GLP-1.
U2OS (human osteosarcoma cells) Induction of intracellular calcium accumulation-This activity, indicative of Gq/11 pathway activation, is inhibited by the FFA4 antagonist AH 7614.

In Vivo Efficacy in Colitis Models

In vivo studies using mouse models of colitis have provided evidence for the anti-inflammatory effects of this compound in a physiological setting.

Animal ModelTreatment RegimenKey OutcomesReference
TNBS-induced colitis in C57BL/6 mice 1 mg/kg, i.p., twice daily for 7 daysAlleviated colitis
DSS-induced colitis in C57BL/6 mice 1 mg/kg, i.p., twice daily for 7 daysAlleviated colitis and restored intestinal permeability

Signaling Pathways of this compound

This compound exerts its effects by activating FFA4, which can signal through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. The activation of these pathways leads to distinct downstream cellular responses.

This compound Signaling Pathways cluster_Gq11 Gαq/11 Pathway cluster_barrestin β-Arrestin Pathway This compound This compound FFA4_Gq FFA4 Receptor This compound->FFA4_Gq binds FFA4_arrestin FFA4 Receptor Gq11 Gαq/11 FFA4_Gq->Gq11 activates PLC PLCβ Gq11->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG generates Ca_PKC ↑ [Ca2+]i & PKC activation IP3_DAG->Ca_PKC leads to Hormone_secretion GLP-1/Insulin Secretion Ca_PKC->Hormone_secretion stimulates barrestin β-Arrestin-2 FFA4_arrestin->barrestin recruits TAB1 TAB1 barrestin->TAB1 sequesters TAK1 TAK1 TAB1->TAK1 inhibits interaction with NFkB_JNK NF-κB & JNK pathways TAK1->NFkB_JNK inhibition of Inflammation ↓ Pro-inflammatory Mediators NFkB_JNK->Inflammation results in DSS_Colitis_Workflow start Acclimatize C57BL/6 Mice dss_admin Administer 2-5% DSS in drinking water for 5-7 days start->dss_admin treatment Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle dss_admin->treatment monitoring Daily monitoring: - Body weight - Stool consistency - Rectal bleeding treatment->monitoring euthanasia Euthanize mice at study endpoint monitoring->euthanasia analysis Collect colon tissue for: - Length and weight measurement - Histological analysis - Myeloperoxidase (MPO) assay - Cytokine analysis euthanasia->analysis end Data Analysis analysis->end GLP1_Secretion_Workflow start Seed STC-1 cells in 96-well plates culture Culture cells to desired confluency start->culture wash Wash cells with buffer culture->wash treatment Incubate with this compound or control compounds wash->treatment collect Collect supernatant treatment->collect elisa Measure GLP-1 concentration in supernatant using ELISA collect->elisa end Data Analysis elisa->end

References

Safety Operating Guide

Essential Safety and Logistical Guidance for Handling GSK137647A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of GSK137647A, a potent and selective free fatty acid receptor 4 (FFA4/GPR120) agonist. The following procedural guidance, operational plans, and disposal protocols are designed to foster a secure laboratory environment and ensure the integrity of your research.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended personal protective equipment for handling this compound, based on information typically found in Safety Data Sheets (SDS) for similar research compounds.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Powder) Safety glasses with side-shields or gogglesNitrile glovesLaboratory coatNIOSH-approved respirator (if not handled in a fume hood)
Solution Preparation and Handling Safety glasses with side-shieldsNitrile glovesLaboratory coatNot generally required if handled in a well-ventilated area or fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLaboratory coatNot generally required
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsNIOSH-approved respirator with appropriate cartridge

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from receiving the compound to its final disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Inspection B SDS Review A->B Crucial First Step C Donning Appropriate PPE B->C Mandatory D Weighing in a Ventilated Enclosure C->D E Solution Preparation D->E F Experimental Use E->F G Decontamination of Work Surfaces F->G Post-Experiment H Waste Segregation G->H I Proper Disposal H->I

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK137647A
Reactant of Route 2
Reactant of Route 2
GSK137647A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.